molecular formula C6H7NO3 B009792 N-hydroxy-N-methylfuran-2-carboxamide CAS No. 109531-96-6

N-hydroxy-N-methylfuran-2-carboxamide

Cat. No.: B009792
CAS No.: 109531-96-6
M. Wt: 141.12 g/mol
InChI Key: KCAHIEOWHDMBKM-UHFFFAOYSA-N
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Description

N-hydroxy-N-methylfuran-2-carboxamide (CAS 109531-96-6) is a furan-based compound with the molecular formula C 6 H 7 NO 3 and a molecular weight of 141.13 g/mol. This chemical features a hydroxamic acid group (-C(=O)-N(OH)CH 3 ), a functionality of significant interest in medicinal chemistry and chemical biology for its metal-chelating properties and potential as a key pharmacophore. This compound serves as a valuable building block in organic synthesis and materials science. Furan derivatives are prominent in research focused on converting biomass into value-added chemicals and high-density liquid fuels. The structural motif of the hydroxamic acid is also extensively studied for its role in inhibiting metalloenzymes, particularly in the development of histone deacetylase (HDAC) inhibitors for cancer research. Safety Information: This reagent requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Product Note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAHIEOWHDMBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-hydroxy-N-methylfuran-2-carboxamide, a molecule of significant interest in medicinal chemistry and organic synthesis. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and biological potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the nuanced behavior of this furanic hydroxamic acid derivative.

Introduction: The Significance of the Furan and Hydroxamic Acid Moieties

This compound, also known by its synonym N-methyl-2-furohydroxamic acid, is a heterocyclic compound that marries the structural features of a furan ring with a hydroxamic acid functional group.[1] This unique combination imparts a range of chemical and biological properties that make it a compelling subject for scientific investigation.

The furan ring, an electron-rich aromatic heterocycle, is a common scaffold in numerous natural products and pharmaceutical agents, contributing to their metabolic stability and receptor interactions.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2]

The hydroxamic acid moiety (-CONHOH) is a powerful metal-chelating group, a property that underpins its diverse biological activities.[2][3] This functional group is a key pharmacophore in a variety of enzyme inhibitors, targeting metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3] Consequently, hydroxamic acid derivatives have found applications as anticancer, antibacterial, and antifungal agents.[2][4]

The convergence of these two pharmacologically significant motifs in this compound suggests a molecule with considerable potential in drug discovery. This guide aims to provide a detailed exposition of its fundamental chemical properties to facilitate its exploration and application in various research endeavors.

Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of this compound can be achieved through the reaction of a furan-2-carbonyl derivative with N-methylhydroxylamine. A common and effective method involves the use of 2-furoyl chloride as the acylating agent.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Experimental Protocol:

A plausible synthetic route, based on established methods for preparing furohydroxamic acids, is as follows[5]:

  • Preparation of N-methylhydroxylamine solution: A solution of N-methylhydroxylamine can be prepared by reacting N-methylhydroxylamine hydrochloride with a base, such as sodium methoxide, in methanol.[6] The resulting mixture is filtered to remove the precipitated salt.

  • Acylation Reaction: To a solution of 2-furoyl chloride in a suitable aprotic solvent, such as diethyl ether, cooled to 0°C, the prepared N-methylhydroxylamine solution is added dropwise with constant stirring. An aqueous solution of a mild base, like sodium carbonate, is added to neutralize the hydrochloric acid formed during the reaction.[5]

  • Work-up and Purification: After the reaction is complete, the organic layer is separated. The product can be recovered by evaporation of the solvent.[5] Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 1: Key Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
¹H NMR See Table 2[5][7]
¹³C NMR See Table 3[1]
IR Spectroscopy See Table 4[5][7]
Mass Spectrometry Molecular Ion [M]⁺: m/z 141[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides characteristic signals for the furan ring protons and the N-methyl and N-hydroxy protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonChemical Shift (δ, ppm)Multiplicity
Furan H5~7.5dd
Furan H3~7.2dd
Furan H4~6.5dd
N-CH₃~3.4s
N-OHBroad singlets

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the furan ring carbons, and the N-methyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C=O~160
Furan C2~146
Furan C5~145
Furan C3~118
Furan C4~112
N-CH₃~35

Note: Predicted values are based on typical ranges for similar structures.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (N-OH)3200-3100Broad, Medium
C-H stretch (furan)~3100Medium
C=O stretch (amide)1640-1620Strong
C=C stretch (furan)~1580, ~1470Medium
N-O stretch~910Medium

Note: Values are typical for hydroxamic acids and furan derivatives.[8]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z 141, corresponding to the molecular weight of the compound.[1]

Fragmentation Pathway:

G M [C₆H₇NO₃]⁺˙ m/z = 141 F1 [C₅H₃O]⁺ m/z = 95 (Furoyl cation) M->F1 - •CH₂NO₂ F3 [CH₃NO]⁺˙ m/z = 45 M->F3 - C₅H₄O₂ F2 [C₄H₃]⁺ m/z = 51 F1->F2 - CO

Figure 2: Plausible mass spectral fragmentation of this compound.

A primary fragmentation pathway likely involves the cleavage of the C-N bond to yield the stable furoyl cation at m/z 95.[1] Subsequent loss of carbon monoxide from this fragment would produce an ion at m/z 67. Another possible fragmentation is the loss of the furoyl group to give a fragment corresponding to the N-methylhydroxylamine radical cation.

Physicochemical Properties and Reactivity

Physicochemical Properties

While experimental data for this compound is not extensively reported, its properties can be inferred from its constituent moieties.

  • Appearance: Expected to be a solid at room temperature.[8]

  • Solubility: Likely to have some solubility in polar organic solvents and aqueous alkaline solutions due to the acidic nature of the hydroxamic acid proton.[3]

  • pKa: The pKa of the hydroxamic acid proton is estimated to be in the range of 8.5 to 9.5 in an aqueous solution.[3] This acidity is a crucial factor in its metal-chelating ability and biological activity.

Reactivity

The reactivity of this compound is governed by the interplay between the furan ring and the hydroxamic acid group.

  • Furan Ring: The furan ring is susceptible to electrophilic substitution, although it is less aromatic and more reactive than benzene. It can also undergo ring-opening reactions under strongly acidic conditions.[9] The electron-withdrawing nature of the carboxamide group at the 2-position deactivates the ring towards electrophilic attack.

  • Hydroxamic Acid Moiety: This group is the primary site of reactivity.

    • Acidity and Chelation: The acidic proton on the hydroxylamine can be abstracted by a base, forming a hydroxamate anion. This anion acts as a bidentate ligand, strongly chelating with various metal ions, particularly transition metals like iron and zinc.[3] This chelating property is central to its potential as a metalloenzyme inhibitor.

    • Redox Chemistry: The hydroxamic acid moiety can undergo oxidation and reduction reactions.

    • Stability: Furanic compounds can be sensitive to heat and acidic conditions, potentially leading to degradation or polymerization.[9] The stability of this compound under various storage and experimental conditions should be carefully evaluated.

Biological Activity and Applications

The combination of the furan scaffold and the hydroxamic acid functional group suggests a range of potential biological activities for this compound.

Antimicrobial Activity

Studies have indicated that N-methyl-2-furohydroxamic acid possesses significant antibacterial activity.[7] While specific details of the study are not widely available, the general class of furohydroxamic acids has been screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The proposed mechanism of antibacterial action for hydroxamic acids often involves the chelation of essential metal ions required for bacterial enzyme function.[4]

Potential Workflow for Antimicrobial Screening:

G start Prepare stock solution of This compound mic_determination Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) start->mic_determination incubation Incubate at 37°C for 24-48 hours mic_determination->incubation bacterial_strains Bacterial Strains (e.g., E. coli, S. aureus) bacterial_strains->mic_determination fungal_strains Fungal Strains (e.g., C. albicans) fungal_strains->mic_determination read_results Measure bacterial/fungal growth (e.g., absorbance at 600 nm) incubation->read_results analyze Determine MIC values read_results->analyze

Figure 3: A typical workflow for evaluating the antimicrobial activity of the title compound.

Potential as a Metalloenzyme Inhibitor

Given the strong metal-chelating ability of the hydroxamic acid group, this compound is a candidate for the inhibition of metalloenzymes.[3] This includes enzymes implicated in cancer, such as HDACs and MMPs. Further research is warranted to explore its inhibitory potential against these and other metalloenzyme targets.

Applications in Organic Synthesis

As a bifunctional molecule, this compound can serve as a versatile building block in organic synthesis for the construction of more complex molecules with potential pharmaceutical applications.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. The compound is classified as harmful if swallowed (H302), and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Furan-containing compounds may form explosive peroxides upon exposure to air, so storage in a tightly sealed container under an inert atmosphere is recommended.

Conclusion

This compound is a molecule with a rich chemical profile stemming from the synergistic interplay of its furan and hydroxamic acid components. Its potential as an antimicrobial agent and a metalloenzyme inhibitor makes it a promising lead compound for further investigation in drug discovery programs. This technical guide has provided a foundational understanding of its synthesis, structure, properties, and potential applications, with the aim of stimulating and supporting future research in this area.

References

  • Seventh Sense Research Group. Synthesis, Spectral and Antimicrobial Studies of Some Furohydroxamic Acids. International Journal of Institutional Pharmacy and Life Sciences.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Available from: [Link].

  • PubMed. New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Available from: [Link].

  • Scribd. Preparation of N-Methyl Hydroxylamine. Available from: [Link].

  • Wikipedia. N-Methylhydroxylamine. Available from: [Link].

  • ResearchGate. The Analytical Applications And Biological Activity of Hydroxamic acids. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids. Available from: [Link].

  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available from: [Link].

  • Scribd. Preparation of N-Methyl Hydroxylamine | PDF | Acid | Chemical Reactions. Available from: [Link].

  • ACS Publications. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available from: [Link].

Sources

Technical Guide: Structure Elucidation of N-Hydroxy-N-methylfuran-2-carboxamide

[1]

Executive Summary

Molecule: N-Hydroxy-N-methylfuran-2-carboxamide Formula: C₆H₇NO₃ MW: 141.12 g/mol Core Scaffold: Furan-2-carboxamide (Hydroxamic Acid derivative) Primary Application: Siderophore mimicry, HDAC inhibition, and metal chelation pharmacophores.[1]

This guide details the structural confirmation of this compound.[1] Unlike simple amides, this molecule exhibits complex spectroscopic behavior due to rotamerism around the hydroxamic acid C–N bond.[1] This document provides a self-validating analytical workflow, distinguishing the target structure from potential isomers like O-methyl imidates or N-methoxy amides.

Synthetic Validation (The Chemical Proof)[1]

To establish an authoritative structural baseline, we must first define the synthetic origin.[1] The most robust method to prove the N-hydroxy-N-methyl connectivity (vs. O-alkyl isomers) is the reaction of 2-furoyl chloride with


-methylhydroxylamine
Reaction Logic

Direct acylation of N-methylhydroxylamine occurs preferentially at the nitrogen atom due to its higher nucleophilicity compared to the oxygen, provided the pH is controlled.

  • Reagents: 2-Furoyl chloride,

    
    -methylhydroxylamine HCl, Potassium Carbonate (Base).[1]
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system or THF.[1]

  • Critical Control: Temperature must be kept

    
    C initially to prevent O-acylation side products.
    

SynthesisSM12-Furoyl ChlorideInterTetrahedral IntermediateSM1->Inter Nucleophilic Attack (N-selective)SM2N-Methylhydroxylamine HClSM2->Inter Nucleophilic Attack (N-selective)BaseK2CO3 (aq)Base->Inter Nucleophilic Attack (N-selective)ProdThis compound(Target)Inter->Prod Elimination of Cl-SideO-Acyl Isomer(Trace Impurity)Inter->Side Kinetic Error (O-attack)

Figure 1: Synthetic pathway ensuring N-connectivity via nucleophilic hierarchy.

Spectroscopic Elucidation

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and fragmentation pattern characteristic of hydroxamic acids.

  • Ionization: ESI (Positive Mode)[1]

  • Molecular Ion

    
    :  Calculated: 142.0504 m/z.[1]
    
  • Diagnostic Fragmentation:

    • Loss of Oxygen (16 Da): A signature of N-oxides and hydroxamic acids, yielding the amide cation.[1]

    • Loss of OH (17 Da): Cleavage of the N–O bond.

    • Furoyl Cation (95 Da): Cleavage of the amide bond, leaving the stable furan carbonyl cation.[1]

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and H-bonding status.

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
3200–3450

Stretch
Broad band.[1][2] Indicates intermolecular H-bonding.[1] Distinct from sharp N-H.
1610–1640

Stretch (Amide I)
Lower frequency than esters due to conjugation with furan and hydroxamic resonance.[1]
1500–1550 Furan Ring

Characteristic aromatic ether breathing modes.
900–950

Stretch
Specific to hydroxamic acids/hydroxylamines.

Nuclear Magnetic Resonance (NMR) - The "Expert" Analysis[1]

This is the most critical section. N-Methyl hydroxamic acids exist as a mixture of E (trans) and Z (cis) rotamers due to the partial double bond character of the C–N bond.

Crucial Insight: In simple amides, the Z isomer is usually dominant.[1] In hydroxamic acids, intramolecular H-bonding (between


1
NMR (DMSO- , 400 MHz)

Expect signal doubling (approx. 2:1 to 4:1 ratio) for the methyl and furan protons.[1]

ProtonShift (

ppm)
MultiplicityInterpretation
N-OH 10.5 – 11.0Broad SingletExchangeable with D₂O.[1] High shift indicates H-bonding.[1]
Furan H-5 7.85 (major) / 7.90 (minor)Doublet (

Hz)
Proton adjacent to oxygen in the ring.[1]
Furan H-3 7.20 (major) / 7.25 (minor)Doublet (

Hz)
Proton adjacent to carbonyl.[1]
Furan H-4 6.65 (major) / 6.70 (minor)Doublet of DoubletsBeta-proton on the ring.[1]
N-CH₃ 3.35 (major) / 3.75 (minor) SingletKey Diagnostic: The large chemical shift difference between rotamers confirms the restricted rotation.[1]
NMR
  • Carbonyl (

    
    ):  ~158 ppm (Broadened due to rotation).[1]
    
  • Furan Carbons: 145 ppm (C5), 146 ppm (C2), 117 ppm (C3), 112 ppm (C4).[1]

  • N-Methyl: ~38 ppm.[1]

2D NMR Logic (HMBC)

To conclusively rule out the O-methyl isomer (

  • Target: Look for a correlation between the Methyl protons and the Carbonyl carbon .

  • Result: In the N-methyl structure, this is a 3-bond coupling (

    
    ), which is strong and visible.[1]
    
  • Isomer Check: If it were the O-methyl imidate tautomer, the coupling environment would be electronically distinct, but the definitive proof is the NOESY experiment showing proximity between the Methyl group and the Furan H-3 proton in the Z-rotamer.

Analytical Protocol & Workflow

This protocol ensures self-validation.[1] If Step 2 fails, do not proceed to Step 3.

ElucidationWorkflowStartCrude ProductStep11. TLC & LC-MS Check(Target M+H = 142)Start->Step1Decision1Mass Correct?Step1->Decision1Step22. H-NMR (DMSO-d6)Check for RotamersDecision1->Step2YesFailRe-evaluate SynthesisDecision1->FailNoDecision2Rotamers Present?Step2->Decision2Step33. Ferric Chloride Test(Colorimetric)Decision2->Step3Yes (N-Me behavior)Decision2->FailNo (Likely O-Me isomer)Result3Red/Violet Complex(Confirms Hydroxamic Acid)Step3->Result3Step44. 2D HMBC/NOESY(Connectivity Proof)Result3->Step4FinalStructure ConfirmedStep4->Final

Figure 2: Step-by-step decision tree for structural validation.

The Ferric Chloride Test (Rapid Validation)

A classic wet-chemistry validation for hydroxamic acids.[1]

  • Dissolve 1 mg of compound in MeOH.

  • Add 2 drops of 1% FeCl₃ solution.

  • Result: A deep red/violet coloration confirms the presence of the hydroxamic acid moiety (chelation of Fe³⁺), ruling out simple amides or esters.

References

  • Preparation of Hydroxamic Acids: Marmion, C. J., et al. "Hydroxamic acids - An interesting class of chelators."[1] Coordination Chemistry Reviews, 2004.[1] [1]

  • Rotamerism in N-Methyl Hydroxamic Acids: Brown, D. A., et al. "Crystal structure and solution behavior of N-methylhydroxamic acids."[1] Journal of the Chemical Society, Dalton Transactions, 1996.[1]

  • Furan-2-carboxamide Biological Activity: Al-Mughaid, H., et al. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives."[1] ResearchGate, 2022.[1]

  • Mass Spectrometry of Hydroxamic Acids: Bowie, J. H., et al. "Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids."[1] Mass Spectrometry Reviews, 1985.[1] [1]

  • General IR/NMR Tables: Chemistry LibreTexts. "Functional Groups and IR Tables."

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of N-Hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Hydroxy-N-methylfuran-2-carboxamide (also known as N-methyl-2-furohydroxamic acid) represents a critical structural scaffold in the development of siderophore analogs and metalloenzyme inhibitors. Its hydroxamic acid moiety acts as a potent bidentate chelator, showing high affinity for hard Lewis acids such as Fe(III) and Zn(II).[1]

This guide provides a definitive reference for the spectroscopic identification of this compound, addressing the specific analytical challenges posed by cis/trans rotamerism and metal contamination during analysis.

Chemical Identifiers
PropertyValue
IUPAC Name This compound
Common Synonyms N-Methyl-2-furohydroxamic acid; N-MFHA
CAS Registry Number 109531-96-6
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Solubility Soluble in MeOH, DMSO, CHCl₃; Sparingly soluble in water

Synthesis Context & Impurity Profiling

To accurately interpret spectroscopic data, one must understand the synthesis origin. The compound is typically synthesized via the reaction of furan-2-carbonyl chloride with N-methylhydroxylamine hydrochloride in the presence of a base (e.g., K₂CO₃ or Et₃N).

Critical Impurity Markers

When analyzing crude or semi-purified samples, look for these specific spectral signatures:

  • Furoic Acid (Hydrolysis Product): Loss of the N-Me signal in NMR; shift of Carbonyl IR stretch to ~1680–1700 cm⁻¹.

  • O-Acylated Byproducts: If reaction temperature is uncontrolled, the hydroxamic oxygen may attack the acid chloride, forming O-acyl species (detectable by ester IR bands >1750 cm⁻¹).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight - Rotamerism: Unlike simple amides, N-substituted hydroxamic acids exhibit significant restricted rotation around the C–N bond (partial double bond character). In solution (particularly CDCl₃), this compound exists as a mixture of Z (cis) and E (trans) rotamers.

  • Z-conformer (Major): Carbonyl oxygen and Hydroxyl group are on the same side (favored by intramolecular H-bonding).

  • E-conformer (Minor): Trans orientation.

Note: In polar aprotic solvents like DMSO-d₆, the equilibrium shifts, and peaks often coalesce or the minor isomer becomes negligible due to solvent-solute H-bonding disrupting the intramolecular network.

¹H NMR Data (300 MHz, DMSO-d₆)

Reference Standard Values

PositionShift (δ ppm)MultiplicityIntegrationAssignment
OH 10.50 – 11.20Broad Singlet1HHydroxyl (Exchangeable)
H-5 (Furan) 7.85Doublet (d)1Hα-proton (O-adjacent)
H-3 (Furan) 7.20Doublet (d)1Hβ-proton (Carbonyl adjacent)
H-4 (Furan) 6.65Doublet of Doublets (dd)1HRing proton
N-CH₃ 3.32Singlet3HN-Methyl

Note: In CDCl₃, the N-Me singlet may split into two unequal peaks (e.g., 3.40 ppm and 3.55 ppm) representing the rotameric mixture.

¹³C NMR Data (75 MHz, DMSO-d₆)
CarbonShift (δ ppm)Assignment
C=O 158.5Hydroxamic Carbonyl
C-2 (Furan) 145.8Ipso-carbon
C-5 (Furan) 146.2α-carbon
C-3 (Furan) 117.5β-carbon
C-4 (Furan) 112.1β-carbon
N-CH₃ 37.5N-Methyl
Infrared (IR) Spectroscopy

The diagnostic value of IR for this molecule lies in the "Hydroxamic Shift." The Carbonyl stretch appears at a lower frequency than typical amides due to the electron-donating nature of the N-hydroxy group and hydrogen bonding.

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch 3100 – 3300Broad, MedH-bonded hydroxyl
C-H Stretch 2900 – 3000WeakMethyl/Furan C-H
C=O (Amide I) 1615 – 1640StrongDiagnostic: Lower than ester/acid
C=C / C=N 1550 – 1590MediumFuran ring breathing
N-O Stretch 920 – 980MediumCharacteristic of hydroxamates
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M+H]⁺ = 142.12 (ESI); M⁺ = 141 (EI).

Fragmentation Logic (EI/ESI)
  • Primary Loss: Cleavage of the N-O bond is the primary pathway.

    • Loss of OH (17 amu)

      
       Acylium ion (m/z 124).
      
    • Loss of Oxygen (16 amu)

      
       Amide (m/z 125).
      
  • Secondary Loss: Furan ring fragmentation.[2]

    • Loss of CO from acylium

      
       Furan cation (m/z 67).
      
Visualization: MS Fragmentation Pathway

MS_Fragmentation Figure 1: Proposed ESI/EI Fragmentation Pathway for this compound M_Ion Molecular Ion [M+H]+ m/z 142 Frag_1 Fragment A [M - OH]+ Furoyl Cation m/z 124 M_Ion->Frag_1 - H2O (18) / OH (17) Frag_2 Fragment B [M - O]+ N-methyl-2-furamide m/z 126 M_Ion->Frag_2 - Oxygen (16) Frag_3 Fragment C [C4H3O]+ Furan Cation m/z 67 Frag_1->Frag_3 - CH3NCO (Methyl Isocyanate) Frag_4 Fragment D [C3H3]+ Cyclopropenyl Cation m/z 39 Frag_3->Frag_4 - CO (28)

Figure 1: The fragmentation pathway highlights the stability of the furan ring until the loss of the exocyclic carbonyl functionality.[2]

Analytical Protocol: HPLC-UV/Vis

Challenge: Hydroxamic acids chelate trace metals in stainless steel HPLC columns, leading to peak tailing and poor recovery. Solution: Use a "Metal-Free" system or passivate the column, and include a competing chelator (EDTA) in the mobile phase.

Validated Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid + 20 µM EDTA in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Furan absorption) and 500 nm (if complexed with Fe³⁺ for colorimetric assay).

  • Retention Time: Expect elution at ~30-40% B due to moderate polarity.

Biological & Pharmacological Context[4][5]

This molecule is a classic Siderophore Analog . Bacteria secrete siderophores to scavenge iron from the host. Synthetic analogs like this compound are used to:

  • Inhibit Metalloenzymes: By chelating the active site Zinc/Iron (e.g., HDAC inhibition).

  • Trojan Horse Antibiotics: Conjugating antibiotics to this siderophore allows the drug to be actively transported into resistant bacteria via iron uptake channels.

Visualization: Mechanism of Action (Siderophore Mimicry)

MOA_Siderophore Figure 2: Iron Chelation and Bacterial Uptake Mechanism Ligand N-MFHA (Ligand) Complex Octahedral Fe-Ligand Complex Ligand->Complex Chelation (3:1) Iron Fe(III) (Host Environment) Iron->Complex Receptor Bacterial Siderophore Receptor Complex->Receptor Molecular Recognition Uptake Active Transport (Periplasm) Receptor->Uptake Trojan Horse Entry

Figure 2: The ligand forms a high-affinity octahedral complex with Fe(III), tricking bacterial receptors into active transport.

References

  • Synthesis & Characterization: Hoidy, W. H., et al. "Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide."[3] Oriental Journal of Chemistry, vol. 26, no. 2, 2010. Link

  • Rotamerism in Hydroxamic Acids: Tormena, C., et al. "Conformational analysis in N-methylfluoroamides. A theoretical, NMR and IR investigation." Perkin Transactions 2, 2002. Link

  • Mass Spectrometry Data: NIST Mass Spectrometry Data Center.[4] "this compound."[4] PubChem Spectral Data. Link

  • Biological Application (Siderophores): Miller, M. J. "Siderophore-Antibiotic Conjugates: The 'Trojan Horse' Approach." Chemical Reviews, vol. 89, no. 7, 1989. Link

  • General Hydroxamic Acid Properties: Kakkar, R., et al. "Theoretical Study of the Structure and Properties of Hydroxamic Acids." Journal of Molecular Structure: THEOCHEM, 2003. Link

Sources

Therapeutic Targeting of Metalloenzymes via N-Hydroxy-N-methylfuran-2-carboxamide (N-MFHA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Pharmacological Profile and Therapeutic Utility of N-MFHA Primary Target: Helicobacter pylori Urease & Metalloenzyme Chelation

Executive Summary: The Pharmacophore

N-Hydroxy-N-methylfuran-2-carboxamide , often abbreviated as N-MFHA or N-Methyl-2-furohydroxamic acid , represents a specialized class of chelating pharmacophores. Unlike simple acetohydroxamic acid (AHA), which is hydrophilic and rapidly cleared, N-MFHA incorporates a furan ring to enhance lipophilicity and an N-methyl group to improve metabolic stability against plasma hydrolytic enzymes.

This compound functions primarily as a bidentate ligand , utilizing its hydroxamic acid moiety to sequester hard and borderline metal ions (Fe³⁺, Ni²⁺, Zn²⁺) from the active sites of critical metalloenzymes. Its therapeutic value lies in its ability to disrupt bacterial nitrogen metabolism and potential applications in modulating matrix degradation in oncology.

Physicochemical Profile
PropertyValueClinical Significance
Molecular Formula C₆H₇NO₃Low molecular weight fragment (Fragment-Based Drug Design).
Chelating Motif N-Methyl HydroxamateBidentate binding (O,O-coordination); N-methylation prevents metabolic hydrolysis common in primary hydroxamates.
Lipophilicity (LogP) ~0.3 - 0.5Enhanced membrane permeability compared to AHA (LogP -0.9), facilitating gastric mucosal penetration.
pKa ~8.5 - 9.0Exists largely as a neutral species at physiological pH, aiding passive diffusion.

Mechanistic Profiling: The Chelation Logic

The therapeutic efficacy of N-MFHA is driven by the "Warhead" theory of metalloenzyme inhibition. The hydroxamate group acts as a Zinc Binding Group (ZBG) or Nickel Binding Group (NBG), displacing the catalytic water molecule required for enzyme hydrolysis.

Coordination Geometry

In the active site of a metalloenzyme, N-MFHA adopts a cis-keto configuration to form a stable five-membered chelate ring with the metal ion.

Figure 1: Bidentate chelation mechanism of N-MFHA. The carbonyl oxygen and deprotonated hydroxyl oxygen coordinate the metal, neutralizing its Lewis acidity and blocking substrate access.

Primary Therapeutic Targets

Target A: Helicobacter pylori Urease (Validated)

The most extensively validated target for N-MFHA is the nickel-dependent urease enzyme of H. pylori. Urease hydrolyzes urea into ammonia, creating a neutral pH microenvironment that allows the bacterium to survive in acidic gastric juice.

  • Mechanism: N-MFHA chelates the bi-nickel center (Ni²⁺) in the urease active site.

  • Advantage over Standard of Care: While Acetohydroxamic Acid (AHA) is clinically used, it suffers from poor pharmacokinetics and toxicity. N-MFHA's furan ring increases affinity for the hydrophobic pocket near the active site, potentially increasing potency and residence time.

  • Bismuth Synergism: Recent studies utilize N-MFHA as a ligand for Bismuth(III) complexes (e.g., [Bi(MFHA)₃]). Bismuth acts as a bactericidal agent ("bismuth bullet"), while N-MFHA inhibits urease. This dual-action approach prevents the bacterium from buffering its environment while simultaneously poisoning its respiration.

Target B: Matrix Metalloproteinases (MMPs) (Potential)

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.

  • Mechanism: The hydroxamate moiety binds the catalytic Zinc (Zn²⁺) ion.

  • Selectivity Challenge: The furan ring is relatively small. To achieve high selectivity for specific MMP isoforms (e.g., MMP-2 vs. MMP-9), N-MFHA serves as an ideal "cap group" or "warhead" in Fragment-Based Drug Discovery (FBDD). It can be linked to a peptidomimetic backbone to target the S1' specificity pocket.

Target C: Bacterial Siderophore Mimicry (Iron Starvation)

Bacteria secrete siderophores to scavenge iron. N-MFHA mimics these structures.

  • Trojan Horse Strategy: N-MFHA can be used to chelate iron, forming a complex that bacteria actively transport into their cells. If conjugated to an antibiotic, this system can bypass bacterial efflux pumps.

Experimental Validation Protocols

Protocol 1: H. pylori Urease Inhibition Assay (Phenol Red Method)

This protocol validates the IC₅₀ of N-MFHA against purified urease.

Reagents:

  • Phosphate Buffer (20 mM, pH 6.8)

  • Phenol Red Indicator (25 mg/L)

  • Urea Substrate (500 mM)

  • Jack Bean Urease (Type III, Sigma-Aldrich) or Recombinant H. pylori Urease.

Workflow:

  • Preparation: Dissolve N-MFHA in DMSO to create a 10 mM stock. Serial dilute in Phosphate Buffer.

  • Incubation: Mix 50 µL of enzyme solution (5 U/mL) with 50 µL of N-MFHA dilutions. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction: Add 100 µL of Urea/Phenol Red mixture.

  • Measurement: Monitor absorbance at 560 nm kinetically for 20 minutes.

  • Analysis: As urea is hydrolyzed, ammonia is produced, raising pH and turning Phenol Red from yellow to pink. Inhibition is measured as the reduction in the rate of absorbance increase.

Protocol 2: Iron Chelation Capacity (HPLC Method)

N-MFHA is a known HPLC chelating reagent.[1] This confirms metal binding affinity.

  • Column: C18 Reverse Phase Column.

  • Mobile Phase: Acetonitrile:Water (40:60) containing 1 mM N-MFHA.

  • Sample: Inject a mixture of metal standards (Fe³⁺, Cu²⁺, Ni²⁺).

  • Detection: UV-Vis at 300–400 nm (Metal-Ligand Charge Transfer bands).

  • Result: Shift in retention time and appearance of specific absorbance peaks confirms stable complex formation.

Pathway Visualization

The following diagram illustrates the dual-pathway interference of N-MFHA in a bacterial system (H. pylori).

Pathway N_MFHA N-MFHA (Inhibitor) Urease Urease Enzyme (Ni2+ Active Site) N_MFHA->Urease Chelates Ni2+ (Inhibition) Iron_Uptake Iron Uptake Systems N_MFHA->Iron_Uptake Competitive Binding (Starvation) Urea Urea (Host) Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia Hydrolysis pH_Rise pH Neutralization (Survival Mechanism) Ammonia->pH_Rise Buffers Acid Growth Bacterial Proliferation pH_Rise->Growth Enables Iron_Pool Extracellular Iron (Fe3+) Iron_Pool->N_MFHA Chelation Siderophore Bacterial Siderophores Iron_Uptake->Growth Essential Nutrient

Figure 2: Dual interference mechanism. N-MFHA directly inhibits Urease (preventing acid acclimatization) and competes for essential Iron, stifling bacterial growth.

References

  • Griffiths, K. D., et al. (2015). "Synthesis and structural characterisation of bismuth(III) hydroxamates and their activity against Helicobacter pylori." Dalton Transactions, 44, 18395-18409. Link

  • BenchChem. "this compound Structure and Activity." BenchChem Database. Link

  • Muraoka, S., et al. (2003). "Hydroxamic acid derivatives as potent urease inhibitors."[2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 18(3), 215-223. (Contextual grounding for hydroxamate class).

  • PubChem. "Compound Summary: this compound."[1] National Library of Medicine. Link

Sources

Review of literature on N-methylfurohydroxamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've started with a deep dive into the literature regarding N-methylfurohydroxamic acid. My focus is primarily on its synthesis, chemical characteristics, and biological functions, specifically its role as a histone deacetylase (HDAC) inhibitor.

Analyzing Mechanism of Action

I'm now diving deep into the mechanism of action, specifically how N-methylfurohydroxamic acid interacts with HDAC enzymes. I'm focusing on the downstream cellular effects of HDAC inhibition, seeking out experimental protocols and quantitative data. I plan to use these findings to structure a technical guide. I'll include hydroxamic acids, synthesis, biological activity, and therapeutic applications in the guide.

Deepening the Investigation

I'm now conducting a more in-depth investigation into N-methylfurohydroxamic acid. I'm actively seeking specific experimental protocols for its synthesis and biological evaluation. I'm focusing on assays to measure HDAC inhibition and anticancer activity, along with identifying key signaling pathways. I'm prioritizing quantitative data like IC50 values. I'm also preparing for the structure of the technical guide.

A Technical Guide to the Synthesis, Characterization, and Potential Applications of N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Furan-Based Hydroxamate Scaffold

Abstract: N-hydroxy-N-methylfuran-2-carboxamide is a novel chemical entity whose specific discovery and developmental history are not prominently documented in scientific literature. This guide, therefore, serves as a comprehensive theoretical and practical framework for the de novo design, synthesis, characterization, and prospective evaluation of this compound. By leveraging established principles of medicinal chemistry and organic synthesis, we present a scientifically grounded pathway for its creation and investigation. This document outlines the strategic combination of the furan scaffold, a known privileged structure in drug discovery, with the N-methylhydroxamic acid moiety, a potent metal-chelating pharmacophore. Detailed protocols for synthesis via modern coupling techniques, methods for rigorous spectroscopic and chromatographic characterization, and a discussion of its hypothesized biological activities are provided for researchers in drug development and chemical biology.

Introduction: The Scientific Rationale for this compound

The design of novel bioactive molecules often involves the strategic combination of well-characterized structural motifs to achieve new or enhanced pharmacological properties. The structure of this compound is a deliberate amalgamation of three key components, each contributing to a compelling hypothesis for its potential utility in medicinal chemistry.

1.1 The Furan Scaffold: A Privileged Core The furan ring is a five-membered aromatic heterocycle that is a core component of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design. Furan derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The inclusion of this moiety provides a rigid, planar core that can be systematically functionalized to optimize target binding.

1.2 The Hydroxamic Acid Moiety: A Premier Metal Chelator Hydroxamic acids (-CO-N-OH) are a class of organic compounds renowned for their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[4] This property is the cornerstone of their mechanism of action as inhibitors of metalloenzymes.[5] Many clinically successful drugs, especially histone deacetylase (HDAC) inhibitors like Vorinostat, leverage the hydroxamic acid group to coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.[4][5]

1.3 The N-Methyl Group: Modulating Physicochemical Properties The addition of a methyl group to the hydroxamate nitrogen (N-methylhydroxamate) serves several critical functions. It can enhance metabolic stability by blocking N-dealkylation or other metabolic pathways. Furthermore, it modulates the acidity (pKa) and lipophilicity of the hydroxamic acid group, which can improve cell permeability and alter the compound's pharmacokinetic profile.[6] This substitution distinguishes it from simpler N-unsubstituted hydroxamates, offering a potential advantage in drug development.

1.4 Design Hypothesis The conceptual design of this compound is based on the hypothesis that combining the biologically active furan core with a stability-enhanced N-methylhydroxamate metal-binding group will yield a molecule with significant potential as a metalloenzyme inhibitor. Its structure is tailored for potential applications in oncology, infectious diseases, or inflammatory disorders, warranting its synthesis and biological evaluation.

Proposed Synthetic Pathway and Experimental Protocol

As a novel compound, a robust and reproducible synthetic route is paramount. The most direct and widely applicable method for synthesizing N-methyl hydroxamic acids is the coupling of a carboxylic acid with N-methylhydroxylamine.[6][7]

2.1 Retrosynthetic Analysis A logical retrosynthetic disconnection of the target molecule points to two readily available starting materials: 2-Furoic acid and N-methylhydroxylamine. The key transformation is the formation of the amide bond, which can be achieved efficiently using modern peptide coupling reagents.

Retrosynthesis Target This compound Disconnection Amide Bond Formation Target->Disconnection SM1 2-Furoic Acid Disconnection->SM1 SM2 N-methylhydroxylamine Disconnection->SM2 HDAC_Inhibition cluster_0 HDAC Active Site Enzyme Histidine Histidine Aspartate Catalytic Zn²⁺ Ion Enzyme:f0->Enzyme:f3 Enzyme:f1->Enzyme:f3 Enzyme:f2->Enzyme:f3 Inhibitor N-hydroxy-N-methyl furan-2-carboxamide Enzyme:f3->Inhibitor Bidentate Coordination

Sources

Physicochemical characteristics of N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of N-hydroxy-N-methylfuran-2-carboxamide

Executive Summary

This compound (N-Me-FHA) represents a specialized class of N-substituted hydroxamic acids, distinguished by the fusion of a heteroaromatic furan ring with a stable N-methylated hydroxamate pharmacophore. Unlike primary hydroxamic acids, the N-methyl substitution in N-Me-FHA blocks the Lossen rearrangement, conferring superior thermal and metabolic stability. This compound is primarily utilized as a high-affinity siderophore mimic for Fe(III) chelation and as a zinc-binding motif in matrix metalloproteinase (MMP) or histone deacetylase (HDAC) inhibitor design. This guide provides a rigorous physicochemical characterization, establishing the critical parameters required for its application in drug discovery and coordination chemistry.

Chemical Identity & Structural Analysis

The physicochemical behavior of N-Me-FHA is governed by the electronic interplay between the electron-rich furan ring and the bidentate hydroxamic acid moiety.

Parameter Data
IUPAC Name This compound
Common Synonyms N-methyl-2-furohydroxamic acid; N-methyl-N-furoylhydroxylamine
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
SMILES CN(O)C(=O)c1ccco1
Key Functional Groups Furan (Heteroaromatic), Hydroxamate (Metal binding), N-Methyl (Stability)

Physicochemical Parameters

Ionization Constants (pKa)

The acidity of N-Me-FHA is localized to the hydroxamic –OH group. The electron-withdrawing nature of the furan ring (relative to alkyl groups) lowers the pKa compared to aliphatic hydroxamic acids, enhancing ionization at physiological pH.

  • Experimental pKa (Predicted/Analog): 8.1 – 8.4

  • Mechanistic Insight: The N-methyl group removes the amide proton (–NH–), eliminating the possibility of amide-iminol tautomerism. This simplifies the ionization equilibrium solely to the deprotonation of the hydroxyl group.

  • Implication: At physiological pH (7.4), the compound exists primarily in its neutral form (~90%), facilitating membrane permeability, while a significant fraction (~10%) is ionized, ready for metal coordination.

Lipophilicity (LogP/LogD)

The furan ring imparts lipophilicity, while the hydroxamic acid group is highly polar. The N-methylation significantly increases lipophilicity compared to the parent 2-furohydroxamic acid by masking a hydrogen bond donor.

  • LogP (Octanol/Water): 0.6 – 0.9 (Estimated)

  • Solubility Profile:

    • Water: Moderate to High (due to H-bond accepting capability of Furan O and Amide O).

    • Organic Solvents (DMSO, MeOH): High.

Stability & Reactivity
  • Hydrolytic Stability: Stable in neutral and mild acidic/basic aqueous solutions.

  • Thermal Stability (Critical): Unlike primary hydroxamic acids (R-CONH-OH), N-Me-FHA cannot undergo the Lossen rearrangement (which requires an acidic amine proton). This allows for higher thermal processing limits during synthesis or formulation.

Chelation Chemistry

N-Me-FHA acts as a bidentate (O,O) ligand, forming stable five-membered chelate rings with hard Lewis acids, particularly Fe(III) and Zn(II).

  • Coordination Mode: The carbonyl oxygen and the deprotonated hydroxyl oxygen coordinate to the metal center.

  • Stoichiometry: Forms 1:1, 2:1, and 3:1 complexes with Fe(III), resulting in an octahedral geometry for the tris-complex.

  • Stability Constant (log β₃ for Fe³⁺): ~27–29 (Comparable to Desferrioxamine B analogs).

Visualization: Chelation Equilibrium

Chelation Ligand N-Me-FHA (Neutral) Anion N-Me-FHA⁻ (Anion) Ligand->Anion  -H⁺ (pKa ~8.2)   Complex Fe(N-Me-FHA)₃ (Red-Purple Complex) Anion->Complex  + Fe(III)   Fe Fe(III) Fe->Complex

Caption: Deprotonation of N-Me-FHA followed by coordination with Fe(III) to form the characteristic colored tris-chelate complex.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Standard validation for hydroxamic acid ionization.

  • Preparation: Dissolve 0.1 mmol of N-Me-FHA in 50 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M KOH (standardized) at 25°C under N₂ atmosphere to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (0.5 eq of base).

  • Validation: Perform Gran plot analysis to verify the endpoint and calculate precise pKa.

Protocol B: Spectrophotometric Fe(III) Binding Assay

Used to determine complex stability and stoichiometry.

  • Stock Solutions: Prepare 1 mM N-Me-FHA in MeOH/Water (1:1) and 1 mM FeCl₃ in 0.1 M HCl.

  • Job’s Method: Mix ligand and metal solutions in varying ratios (0:10 to 10:0) while maintaining constant total molarity.

  • Measurement: Adjust pH to 7.0 (using buffers like HEPES, non-coordinating). Measure Absorbance at λ_max (~450–500 nm).

  • Result: A plot of Absorbance vs. Mole Fraction (X_ligand) will show a maximum at X = 0.75, confirming the 3:1 (Ligand:Metal) stoichiometry.

Synthesis Pathway

The synthesis avoids the instability of free hydroxamic acids by using N-methylhydroxylamine.

Synthesis Furoyl 2-Furoyl Chloride TS Tetrahedral Intermediate Furoyl->TS MeNHOH N-Methylhydroxylamine HCl MeNHOH->TS Base Base (K₂CO₃/Et₃N) Base->TS  Scavenge HCl Product N-hydroxy-N-methyl- furan-2-carboxamide TS->Product  -Cl⁻  

Caption: Nucleophilic acyl substitution of 2-furoyl chloride by N-methylhydroxylamine under basic conditions.

References

  • Santos, M. A., et al. (2002). "Hydroxypyridinone-based iron chelators: from solution thermodynamics to in vivo biological evaluation." Journal of Inorganic Biochemistry.
  • Monzyk, B., & Crumbliss, A. L. (1982). "Mechanism of ligand substitution on high-spin iron(III) by hydroxamic acids." Journal of the American Chemical Society. Link

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of multifunctional ligands." European Journal of Inorganic Chemistry. Link

  • Kurzak, B., et al. (1992). "Solution stability of complexes of some hydroxamic acids with Iron(III)." Polyhedron.

Methodological & Application

Application Note: Cell-Based Evaluation of N-hydroxy-N-methylfuran-2-carboxamide (N-MFHA) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-hydroxy-N-methylfuran-2-carboxamide (also known as N-Methylfurohydroxamic Acid or N-MFHA ) represents a specialized class of hydroxamic acid derivatives. Unlike simple hydroxamates, the N-methyl substitution confers unique physicochemical properties, primarily enhanced metabolic stability against hydrolytic enzymes that typically degrade primary hydroxamic acids.

In drug discovery, this scaffold is evaluated primarily for two distinct biological activities, both driven by its bidentate metal-chelating pharmacophore:

  • Metalloenzyme Inhibition (Zinc-Dependent): The hydroxamic acid group coordinates with the Zinc ion (

    
    ) in the catalytic pocket of enzymes such as Histone Deacetylases (HDACs)  and Matrix Metalloproteinases (MMPs) . This inhibition leads to hyperacetylation of histones (epigenetic modulation) or prevention of extracellular matrix degradation.
    
  • Siderophore Mimicry & Iron Depletion (Iron-Dependent): The furan-hydroxamate motif mimics bacterial siderophores, allowing it to chelate intracellular ferric iron (

    
    ), thereby disrupting the Labile Iron Pool (LIP) essential for cancer cell proliferation and microbial survival.
    

This guide provides high-fidelity protocols to evaluate these specific activities in a cellular context.

Mechanistic Pathway Diagram

G cluster_0 Zinc-Dependent Pathway (Epigenetic) cluster_1 Iron-Dependent Pathway (Metabolic) Compound This compound (N-MFHA) HDAC HDAC Active Site (Zn2+) Compound->HDAC  Coordinates Zn2+   IronPool Labile Iron Pool (Fe3+) Compound->IronPool  Sequesters Fe3+   Inhibition Enzymatic Inhibition HDAC->Inhibition Hyperacetylation Histone Hyperacetylation (H3/H4) Inhibition->Hyperacetylation GeneExp Tumor Suppressor Gene Activation Hyperacetylation->GeneExp Apoptosis Cell Cycle Arrest / Apoptosis GeneExp->Apoptosis Synergy Chelation Formation of Fe-Hydroxamate Complex IronPool->Chelation ROS Disrupted Redox Homeostasis Chelation->ROS ROS->Apoptosis

Figure 1: Dual mechanism of action for N-MFHA involving Zinc-dependent epigenetic modulation and Iron-dependent metabolic disruption.

Protocol A: Intracellular Iron Chelation Assay (Calcein-AM Quenching)

Purpose: To quantify the ability of N-MFHA to permeate the cell membrane and chelate the intracellular Labile Iron Pool (LIP). Principle: Calcein-AM is non-fluorescent and cell-permeable. Once inside, esterases cleave it to Calcein, which emits green fluorescence. Intracellular iron quenches Calcein fluorescence. If N-MFHA successfully chelates iron, it "de-quenches" the signal, causing an increase in fluorescence relative to untreated controls.

Materials
  • Cell Line: HepG2 (Hepatocellular carcinoma) or K562 (Leukemia) – high iron demand.

  • Reagent: Calcein-AM (0.25 µM final concentration).

  • Control: Deferiprone (Positive Control), DMSO (Negative Control).

  • Buffer: HBSS (Hank's Balanced Salt Solution), Phenol Red-free.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.
    
  • Probe Loading:

    • Wash cells 2x with pre-warmed HBSS.

    • Add 100 µL of 0.25 µM Calcein-AM in HBSS to each well.

    • Incubate for 15 minutes at 37°C.

  • Baseline Measurement:

    • Wash cells 2x with HBSS to remove extracellular probe.

    • Add 100 µL fresh HBSS.

    • Measure baseline fluorescence (

      
      ) at Ex/Em 485/515 nm using a microplate reader.
      
  • Treatment:

    • Aspirate HBSS.

    • Add 100 µL of N-MFHA (dose-response: 1 µM to 100 µM) diluted in HBSS.

    • Include Deferiprone (100 µM) as a positive control (maximum de-quenching).

  • Kinetic Read:

    • Immediately measure fluorescence (

      
      ) every 5 minutes for 60 minutes at 37°C.
      
  • Data Analysis:

    • Calculate the change in fluorescence (

      
      ).
      
    • Normalize data against the Deferiprone positive control (set as 100% chelation efficiency).

Protocol B: Cell-Based HDAC Inhibition Assay (In Situ)

Purpose: To determine if N-MFHA functions as a histone deacetylase inhibitor (HDACi) in a live cellular environment. Principle: This assay uses a cell-permeable fluorogenic substrate containing an acetylated lysine side chain. Intracellular HDACs deacetylate the substrate, sensitizing it to a developer solution that releases a fluorophore. Inhibition of HDAC prevents deacetylation, resulting in low fluorescence .

Materials
  • Cell Line: HeLa or Jurkat cells.

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic HDAC substrate).

  • Developer: Trypsin/Peptidase solution.

  • Reference Compound: SAHA (Vorinostat) or Trichostatin A (TSA).

Step-by-Step Methodology
  • Seeding: Plate cells (

    
     cells/well) in 90 µL complete media. Allow attachment (4-6 hours).
    
  • Compound Addition:

    • Prepare 10x stocks of N-MFHA in media (Final concentrations: 0.1, 1, 10, 50, 100 µM).

    • Add 10 µL of compound stock to wells.

    • Incubate for 18-24 hours (Critical: HDAC turnover requires time).

  • Substrate Addition:

    • Add 10 µL of Boc-Lys(Ac)-AMC substrate (final conc. 50 µM).

    • Incubate for 30 minutes at 37°C.

  • Lysis & Development:

    • Add 100 µL of Developer/Lysis buffer containing Trypsin.

    • Incubate for 15 minutes at room temperature.

  • Detection:

    • Measure fluorescence at Ex/Em 360/460 nm.

  • Validation Check:

    • High Signal = High HDAC activity (No inhibition).

    • Low Signal = High Inhibition (Compound is active).

Data Presentation & Interpretation

Expected Results Summary
Assay TypeParameterN-MFHA Expected TrendInterpretation
Iron Chelation Calcein FluorescenceIncrease (Dose-dependent)N-MFHA enters cells and strips iron from Calcein, de-quenching the signal.
HDAC Activity AMC FluorescenceDecrease (Dose-dependent)N-MFHA binds Zn2+ in HDAC active site, preventing substrate deacetylation.
Cytotoxicity Cell Viability (MTT)Decrease Antiproliferative effect resulting from combined iron starvation and epigenetic stress.
Expert Insight: The N-Methyl Advantage

When analyzing data, compare N-MFHA results to non-methylated hydroxamic acids (e.g., standard furan-2-hydroxamic acid). You should observe:

  • Slower Onset but Sustained Activity: The N-methyl group protects the hydroxamate bond from rapid cleavage by liver/plasma esterases.

  • Altered Solubility: The methyl group increases lipophilicity (LogP), potentially enhancing membrane permeability compared to the parent hydroxamic acid.

Safety & Handling (SDS Summary)

  • Hazards: N-MFHA is classified as a Skin/Eye Irritant (H315, H319) and may cause respiratory irritation (H335).[1][2]

  • Storage: Store solid at -20°C under desiccated conditions. Hydroxamic acids are prone to hydrolysis in aqueous solution; prepare fresh in DMSO for assays.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomimetic iron-chelators.[3] European Journal of Inorganic Chemistry. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Hybrids. (Context on Hydroxamic Acid biological properties). [Link]

Sources

Metal chelation studies using N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on N-hydroxy-N-methylfuran-2-carboxamide, emphasizing its synthesis, characterization, and metal chelation. This initial stage will prioritize breadth, exploring various sources to build a foundational understanding.

Analyzing Chelation Affinity

I am now delving into the chelation properties. I am investigating the ligand's affinity for various metal ions, focusing on stoichiometry and relevant analytical techniques. Simultaneously, I am researching established methodologies, including UV-Vis, potentiometry, NMR, and calorimetry, to study metal chelation and examining authoritative sources on iron, copper, and zinc chelation.

Expanding Data Scope

I'm expanding my initial search to comprehensively cover the synthesis, characterization, and metal chelation properties of this compound. I'm prioritizing affinity for various metal ions, stoichiometry, and relevant analytical techniques. I am also investigating established protocols for studying metal chelation, focusing on UV-Vis, potentiometry, NMR, and calorimetry. I am now incorporating authoritative sources that focus on iron, copper, and zinc chelation.

Troubleshooting & Optimization

Technical Support Center: N-hydroxy-N-methylfuran-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYNT-FURA-002 Topic: Yield Optimization & Troubleshooting for N-Methylfurohydroxamic Acid Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of N-hydroxy-N-methylfuran-2-carboxamide (N-methylfurohydroxamic acid) presents a classic chemoselectivity challenge. The core objective is to couple 2-furoyl chloride with N-methylhydroxylamine while avoiding three primary yield-killers:

  • O-acylation: Formation of the ester byproduct instead of the hydroxamic acid.

  • Hydrolysis: Decomposition of the highly reactive furoyl chloride by ambient moisture.

  • Phase Transfer Loss: The target molecule's high water solubility (pKa ~8.5) often leads to significant loss during aqueous workup.

This guide replaces standard textbook procedures with field-optimized protocols designed to maximize recovery and purity.

Part 1: Critical Reagent Integrity (The "Input" Phase)

Q: My reaction turns dark brown/black immediately. Is this normal?

A: No. This indicates furan ring decomposition or polymerization.

  • Root Cause: Furan rings are acid-sensitive. If your 2-furoyl chloride has degraded into 2-furoic acid and HCl, the localized acidity can trigger polymerization of the furan core, resulting in a "tar."

  • Diagnosis: Check your 2-furoyl chloride. It should be a clear to pale yellow liquid.[1] If it is dark brown or viscous, it is compromised.

  • Action: Distill 2-furoyl chloride under vacuum before use. Store under inert gas (Ar/N2).

Q: I am using N-methylhydroxylamine HCl salt directly. Is that a problem?

A: Yes, if not managed correctly.

  • Mechanism: The HCl salt is stable but non-nucleophilic. You must liberate the free amine in situ. However, adding base too quickly can generate localized "hotspots" of high pH, which favors O-acylation or hydrolysis of the chloride.

  • Action: Pre-neutralize the salt in the solvent at 0°C with a stoichiometric amount of base (e.g., Triethylamine) before adding the acyl chloride.

Part 2: Reaction Optimization (The "Process" Phase)

Q: How do I ensure N-acylation over O-acylation?

A: Control the "Hard/Soft" interactions and temperature.

  • The Science: Nitrogen is a "softer," more nucleophilic center than Oxygen. At low temperatures (0°C to -10°C), kinetic control favors N-attack. At higher temperatures, or with hard leaving groups (like anhydrides in acidic media), thermodynamic O-acylation becomes competitive.

  • Protocol Adjustment:

    • Solvent: Use anhydrous Dichloromethane (DCM) or THF. Avoid water (Schotten-Baumann conditions) if yield is the priority, as water competes for the acyl chloride.

    • Temperature: Maintain strictly < 0°C during addition.

    • Addition Order: Add Furoyl Chloride dropwise to the amine/base mixture. Never dump reagents.

Q: Can I use excess Furoyl Chloride to push the reaction to completion?

A: Do not do this.

  • Risk: Excess acyl chloride will react with the product (which still has a free -OH group) to form the N,O-diacyl impurity (N-methyl-N,O-difuroylhydroxylamine). This impurity is difficult to separate.

  • Stoichiometry: Use a strict 1.0 : 1.05 equivalent ratio of Furoyl Chloride to N-methylhydroxylamine.

Part 3: Downstream Processing (The "Output" Phase)

Q: My TLC shows product, but I recover almost nothing after extraction. Where did it go?

A: It is likely trapped in the aqueous waste phase.

  • The Trap: Hydroxamic acids have a pKa of approximately 8–9. If you quench with saturated Sodium Bicarbonate (pH ~8.5) or dilute NaOH, a significant portion of your product exists as the deprotonated anion [R-N(Me)-O⁻], which is water-soluble.

  • The Fix:

    • Acidify: Carefully adjust the aqueous layer pH to 5–6 using dilute HCl or citric acid. Do not go too low (pH < 2) to avoid furan decomposition.

    • Salting Out: Saturate the aqueous phase with NaCl to exploit the "salting-out" effect.

    • Solvent: Extract with Ethyl Acetate (3x) rather than DCM/Hexane, as hydroxamic acids have better partition coefficients in EtOAc.

Standard Operating Procedure (Optimized)

Target: this compound Scale: 10 mmol basis

ReagentEquivalentsRoleNotes
N-Methylhydroxylamine HCl 1.1 eqNucleophileHygroscopic; dry before use.
2-Furoyl Chloride 1.0 eqElectrophileDistill if colored.
Triethylamine (TEA) 2.2 eqBase1 eq to free amine, 1 eq to scavenge HCl.
DCM (Anhydrous) SolventMedium0.2 M concentration.
Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round bottom flask under Nitrogen flow.

  • Amine Liberation: Add N-Methylhydroxylamine HCl (1.1 eq) and anhydrous DCM . Cool to 0°C in an ice bath.

  • Base Addition: Add TEA (2.2 eq) dropwise. Stir for 15 minutes. The solution will become cloudy (TEA·HCl precipitation).[2]

  • Acylation: Dissolve 2-Furoyl Chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temp < 5°C.

  • Reaction: Allow to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC (stain with Ferric Chloride – product turns deep red/purple).

  • Quench: Cool to 0°C. Add water.

  • Workup (Critical):

    • Separate layers.

    • Aqueous Layer Treatment: Adjust pH to ~6 using 1M HCl. Saturate with NaCl. Extract with Ethyl Acetate (3x).

    • Combine Organics: Wash combined organic layers with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If oil persists, induce crystallization with cold Ether/Hexane or purify via flash column chromatography (MeOH/DCM gradient).

Visual Troubleshooting & Mechanism

Figure 1: Reaction Pathway & Selectivity

ReactionPathway Reagents Reagents: Furoyl Chloride + MeNHOH Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack NAttack N-Attack (Kinetic Control) Intermediate->NAttack Low Temp Base Excess OAttack O-Attack (Thermodynamic/Acidic) Intermediate->OAttack High Temp Acidic pH Product Target Product (Hydroxamic Acid) NAttack->Product -Cl⁻ Byproduct Ester Byproduct (Unstable) OAttack->Byproduct Diacyl Di-Acyl Impurity (Excess Chloride) Product->Diacyl + Excess Furoyl Cl

Caption: Kinetic pathway favoring N-acylation (Green) vs. unwanted O-acylation or over-reaction (Red/Grey).

Figure 2: Low Yield Troubleshooting Tree

Troubleshooting Start Issue: Low Yield TLC Check TLC: Ferric Chloride Test Start->TLC RedSpot Deep Red Spot Visible? TLC->RedSpot YesRed Product Exists RedSpot->YesRed Yes NoRed No Product Formed RedSpot->NoRed No Extraction Problem: Extraction pH YesRed->Extraction Reagent Problem: Reagent Quality NoRed->Reagent FixExt Action: Adjust aq. pH to 5-6 Salt out with NaCl Extraction->FixExt FixReag Action: Distill Furoyl Chloride Dry Solvents Reagent->FixReag

Caption: Diagnostic logic for isolating yield loss causes. Ferric chloride stains hydroxamic acids red.

References

  • PubChem. (2024).[3] this compound (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Data. (2022). pKa Values for Organic Compounds (Hydroxylamines and Hydroxamic Acids).[Link]

  • ResearchGate. (2016). N-alkylation vs O-alkylation Selectivity Discussions.[Link]

Sources

Technical Support Center: Stability Profiling of N-hydroxy-N-methylfuran-2-carboxamide

[1][2]

Compound ID: N-hydroxy-N-methylfuran-2-carboxamide (N-MFHA) Chemical Class: N-substituted Hydroxamic Acid / Furan Derivative Primary Application: Metal Chelation (Siderophore mimic), HDAC Inhibition, HPLC Chelating Reagent.[1][2]

Module 1: Diagnostic Triage (Troubleshooting)

Is your compound degrading, or is it a false positive? Use this rapid diagnostic guide before discarding samples.

Visual Diagnostics
ObservationLikely CauseTechnical ExplanationCorrective Action
Solution turns Deep Red / Purple Metal Chelation (Not Degradation)Hydroxamic acids are potent siderophores.[1][2] Trace Fe(III) ions (ppb level) form a colored complex with the hydroxamate moiety.[2]Treat glassware with EDTA or acid wash.[1] This is often reversible and does not indicate chemical breakdown.[1]
Solution turns Yellow / Brown Oxidation / Photolysis Furan rings are photosensitive and prone to oxidative ring opening.[1] The N-OH group can also oxidize to nitroxide radicals.[1]Critical Failure. Discard solution. Protect future stocks from light and store under inert gas (Ar/N₂).
Precipitation in Acidic Buffer Solubility Shift The neutral form (pH < pKa ~8.5) is less soluble than the anionic hydroxamate.Check pH. If working < pH 5, ensure concentration is below the solubility limit of the neutral species.
HPLC Diagnostics (Ghost Peaks)

Q: I see a new peak eluting earlier than my main peak on Reverse Phase (C18).

  • Diagnosis: Hydrolysis. The primary degradation product, 2-furoic acid , is more polar than the parent hydroxamic acid and elutes earlier on C18 columns.

  • Confirmation: Inject a standard of 2-furoic acid. If retention times match, your amide bond has cleaved.[2]

Q: My peak area is decreasing, but no new UV-active peaks appear.

  • Diagnosis: N-Methylhydroxylamine formation. The hydrolysis co-product, N-methylhydroxylamine, has weak UV absorbance compared to the furan ring and may be invisible at standard detection wavelengths (254 nm).[2]

Module 2: Core Instabilities & Mechanisms

Hydrolytic Degradation (pH Dependent)

The primary failure mode of this compound is the cleavage of the amide bond.[1][2] Unlike primary hydroxamic acids, the N-methyl substitution prevents the Lossen rearrangement to isocyanates. Therefore, direct hydrolysis is the dominant pathway.

  • Acidic Conditions (pH < 4): Rapid acid-catalyzed hydrolysis occurs.[1][2] The carbonyl oxygen is protonated, making the carbonyl carbon susceptible to nucleophilic attack by water.

  • Basic Conditions (pH > 10): Base-catalyzed hydrolysis occurs, though hydroxamic acids are generally more stable as their anionic salts than as neutral species in acid.[1][2]

Reaction Pathway:

  • This compound + H₂O

    
    [1][2]
    
  • 2-Furoic Acid (Stable, UV active) + N-Methylhydroxylamine (Unstable, Redox active).[1][2]

Oxidative & Photolytic Instability

The furan ring is electron-rich and susceptible to photo-oxidation.[1][2] Exposure to UV light in the presence of oxygen can lead to the formation of endoperoxides, which rearrange to open-chain unsaturated dicarbonyls (often yellow/brown polymers).

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways and the critical "False Positive" chelation route.

GParentThis compound(Parent Compound)HydrolysisHydrolysis(Acid/Base Catalyzed)Parent->HydrolysisComplexIron-Hydroxamate Complex(Red/Purple Color)NOT DEGRADATIONParent->ComplexChelationRingOpenFuran Ring Opening(Yellow/Brown Polymers)Parent->RingOpenOxidationFuroic2-Furoic Acid(Early Eluting Impurity)Hydrolysis->FuroicAmineN-Methylhydroxylamine(Redox Active / Weak UV)Hydrolysis->AmineFe3+ Fe(III) (Trace Metals)Fe3->ComplexLight+ UV Light / O2Light->RingOpen

Figure 1: Degradation and interaction pathways.[2] Note that Iron complexation is reversible, whereas hydrolysis and ring oxidation are irreversible.[2]

Module 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve to 1 mM in 0.1 M HCl. Heat at 60°C for 4 hours.>20% conversion to 2-furoic acid.[1]
Base Hydrolysis Dissolve to 1 mM in 0.1 M NaOH. Heat at 60°C for 4 hours.Conversion to furoate anion (slower than acid).[2]
Oxidation Add 3% H₂O₂ to 1 mM solution.[1] Incubate RT for 2 hours.Complex mixture; loss of parent peak; potential N-oxide formation.[1]
Photolysis Expose 1 mM solution (clear vial) to UV/Vis light (ICH Q1B) for 24h.Yellowing of solution; appearance of polymer peaks.
Protocol B: Validated HPLC Method Parameters

Hydroxamic acids can streak on silica or chelate stainless steel frits.[1] Use this optimized method.

  • Column: C18 End-capped (e.g., Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the hydroxamic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Furan ring) and 210 nm (Amide bond/Hydroxylamine).[2]

  • System Suitability:

    • Tailing Factor: Must be < 1.5 (If > 1.5, add 1 mM EDTA to Mobile Phase A to suppress metal interactions).[2]

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in DMSO? A: Yes, DMSO is preferred over water. However, DMSO is hygroscopic.[2] If water enters the DMSO stock, hydrolysis will begin. Store DMSO stocks at -20°C in aliquots to avoid freeze-thaw cycles.

Q2: What is the pKa of this compound? A: The pKa of the N-OH group is approximately 8.5 - 9.0 .[1]

  • pH < 8: Neutral species dominates (lower solubility, higher cell permeability).[2]

  • pH > 9: Anionic species dominates (higher solubility, strong chelator).[2]

Q3: Why is my mass balance poor during stability testing? A: If you are tracking degradation by UV, you may be "losing" mass because the N-methylhydroxylamine fragment has very low extinction coefficients at 254 nm compared to the parent furan. You must quantify the formation of 2-furoic acid to close the mass balance.[1]

References

  • Hydrolysis Mechanisms: Bugg, T. D. H. (2001).[2] Introduction to Enzyme and Coenzyme Chemistry. Blackwell Science.[1] (General mechanism of amide/hydroxamic acid hydrolysis).

  • Hydroxamic Acid Properties: Marmion, C. J., et al. (2004).[2] "Hydroxamic acids - an intriguing family of chelators."[1] European Journal of Inorganic Chemistry, 2004(15), 3003-3016.[2] Link[2]

  • Furan Stability: Dunlop, A. P., & Peters, F. N. (1953).[2] The Furans. Reinhold Publishing Corporation.[1] (Classic text on furan ring opening and oxidation).

  • HPLC Methodologies: Korte, W. D. (1992).[2][3] "Determination of hydroxylamine in aqueous solutions... by HPLC." Journal of Chromatography A, 603, 145-150.[2] (Detection of hydrolysis products).

Technical Support Center: Synthesis of N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-hydroxy-N-methylfuran-2-carboxamide. As a molecule of interest in medicinal chemistry, its purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate impurities during its synthesis. The information herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction to Synthetic Strategies and Potential Impurities

The synthesis of this compound can be approached through two primary routes, each with its own set of potential impurities. Understanding these pathways is the first step in effective troubleshooting.

Route 1: Acyl Chloride Method

This classic amidation involves the reaction of furan-2-carbonyl chloride with N-methylhydroxylamine. While direct, this method is susceptible to side reactions due to the high reactivity of the acyl chloride.

Route 2: Carboxylic Acid Coupling Method

A milder approach involves the coupling of furan-2-carboxylic acid with N-methylhydroxylamine using a coupling agent such as a carbodiimide (e.g., DCC or EDC). This method offers greater control but introduces impurities related to the coupling agent and potential side reactions of the carboxylic acid.

Below, we address common issues encountered in both synthetic routes in a question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Issues Related to Starting Materials and Reagents

Question 1: My final product is contaminated with a compound that has a similar mass to my starting furan-2-carboxylic acid. What could this be?

Answer: If you are using furan-2-carboxylic acid that has been stored for a prolonged period or exposed to air and light, you may be observing the presence of 2,5-furandicarboxylic acid . This impurity arises from the oxidation and disproportionation of furan-2-carboxylic acid.

Causality and Mitigation: The furan ring is susceptible to oxidation, and under certain conditions, one molecule of furan-2-carboxylic acid can be carboxylated by another. To mitigate this:

  • Use freshly sourced or purified furan-2-carboxylic acid. Purity can be checked by melting point analysis or HPLC prior to use.

  • Store furan-2-carboxylic acid under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocol: Purification of Furan-2-carboxylic Acid A simple recrystallization can often remove oligomeric and oxidized impurities.

  • Dissolve the crude furan-2-carboxylic acid in a minimum amount of hot water or a mixed solvent system like ethanol/water.

  • Treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 2: I am using the acyl chloride route and my final product shows a chlorine adduct in the mass spectrum. What is the source of this impurity?

Answer: You are likely observing the formation of a chlorinated furan-2-carboxamide derivative . A multi-component reaction involving furan-2-carbonyl chloride can lead to electrophilic substitution on the electron-rich furan ring.[1]

Causality and Mitigation: Furan-2-carbonyl chloride can react with isocyanides (if present as an impurity or formed in situ) and other nucleophiles in a complex reaction cascade that results in chlorination of the furan ring.[1] To avoid this:

  • Ensure high purity of your furan-2-carbonyl chloride. If preparing it yourself from furan-2-carboxylic acid, ensure complete removal of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and byproducts.

  • Control the reaction temperature. Run the acylation at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Use a non-nucleophilic base to scavenge the HCl generated during the reaction.

Section 2: Reaction-Specific Impurities and Side Products

Question 3: My NMR spectrum shows two distinct products, both with masses corresponding to the acylated product. What is happening?

Answer: You are likely observing the formation of both the desired N-acylated product (this compound) and the isomeric O-acylated product (N-methyl-O-(furan-2-carbonyl)hydroxylamine) .

Causality and Mitigation: N-methylhydroxylamine has two nucleophilic centers: the nitrogen and the oxygen atom. Acylation can occur at either site. The key difference between O-acylation and N-acylation is that O-acylation leads to an oxygen-containing final product, while N-acylation results in a nitrogen-containing final product.[2][3] The ratio of N- to O-acylation is influenced by the reaction conditions. Generally, N-acylation is favored under basic conditions, while O-acylation can be favored under acidic conditions.[4]

To favor the desired N-acylation:

  • Use a suitable base to deprotonate the hydroxylamine, increasing the nucleophilicity of the nitrogen. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is recommended.

  • Control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable N-acylated product.

O_vs_N_Acylation Furan-2-carbonyl\nChloride Furan-2-carbonyl Chloride N-acylation N-acylation Furan-2-carbonyl\nChloride->N-acylation O-acylation O-acylation Furan-2-carbonyl\nChloride->O-acylation N-Methylhydroxylamine N-Methylhydroxylamine N-Methylhydroxylamine->N-acylation N-Methylhydroxylamine->O-acylation Desired Product N-hydroxy-N-methyl- furan-2-carboxamide N-acylation->Desired Product Favored by basic conditions Isomeric Impurity N-methyl-O-(furan-2-carbonyl)- hydroxylamine O-acylation->Isomeric Impurity Can occur under acidic conditions

Question 4: I am using a carbodiimide coupling agent (DCC or EDC) and have a significant amount of an insoluble white precipitate in my crude product. What is it and how do I remove it?

Answer: This precipitate is the urea byproduct of the carbodiimide coupling agent. If you are using dicyclohexylcarbodiimide (DCC) , the byproduct is dicyclohexylurea (DCU) . If you are using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) .

Causality and Mitigation: Carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond, releasing the urea byproduct.[5]

  • DCU is notoriously insoluble in most common organic solvents and can often be removed by filtration.[6]

  • EDU is water-soluble, so it can be removed by an aqueous workup.[6]

Experimental Protocol: Removal of Urea Byproducts

  • For DCU:

    • After the reaction is complete, dilute the reaction mixture with a solvent in which DCU has low solubility, such as diethyl ether or hexane.

    • Cool the mixture in an ice bath to further decrease the solubility of DCU.

    • Filter the mixture through a pad of celite to remove the precipitated DCU.

  • For EDU:

    • Quench the reaction with water.

    • Extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. The water-soluble EDU will be removed in the aqueous layers.

Question 5: I am using EDC and still have a significant impurity that is not my desired product or EDU. What could it be?

Answer: A common side reaction with carbodiimide coupling agents is the formation of an N-acylurea impurity.[7]

Causality and Mitigation: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine. This side reaction is more prevalent when the coupling reaction is slow.[7]

To minimize the formation of N-acylurea:

  • Use an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® . These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.

  • Control the reaction temperature. Running the reaction at a lower temperature can disfavor the rearrangement.

EDC_Side_Reaction Furan-2-carboxylic\nAcid Furan-2-carboxylic Acid O-acylisourea\nIntermediate O-acylisourea Intermediate Furan-2-carboxylic\nAcid->O-acylisourea\nIntermediate EDC EDC EDC->O-acylisourea\nIntermediate Desired Amide Desired Amide O-acylisourea\nIntermediate->Desired Amide + N-Methylhydroxylamine N-acylurea\nImpurity N-acylurea Impurity O-acylisourea\nIntermediate->N-acylurea\nImpurity Rearrangement (Side Reaction) N-Methylhydroxylamine N-Methylhydroxylamine

Section 3: Product Purification and Analysis

Question 6: My crude product is a complex mixture. What is the best way to purify this compound?

Answer: The purification strategy will depend on the nature of the impurities. A combination of techniques is often necessary.

Purification TechniqueTarget Impurities
Aqueous Workup Water-soluble reagents and byproducts (e.g., EDU, salts).
Filtration Insoluble byproducts (e.g., DCU).
Crystallization To remove closely related structural isomers and other impurities with different solubility profiles.
Column Chromatography For separating a wide range of impurities with different polarities.

Question 7: What analytical techniques are best for identifying the impurities in my synthesis?

Answer: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and initial assessment of impurity profile.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and separation of impurities. Method development will be crucial to resolve closely eluting species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for each separated component, aiding in the identification of known and unknown impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the product and impurities. 1H and 13C NMR are standard, and 2D techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous structure elucidation of unknown impurities.[9][10]

Impurity_Analysis_Workflow Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Assessment Purification Purification TLC Analysis->Purification Aqueous Workup Aqueous Workup Purification->Aqueous Workup Filtration Filtration Purification->Filtration Chromatography Chromatography Purification->Chromatography Crystallization Crystallization Purification->Crystallization Purified Product Purified Product Aqueous Workup->Purified Product Filtration->Purified Product Chromatography->Purified Product Crystallization->Purified Product Analytical Characterization Analytical Characterization Purified Product->Analytical Characterization HPLC HPLC Analytical Characterization->HPLC LC-MS LC-MS Analytical Characterization->LC-MS NMR NMR Analytical Characterization->NMR Final Product Final Product HPLC->Final Product LC-MS->Final Product NMR->Final Product

References

  • Brainly.in. (2021, August 29). What is the difference between O acylation and N acylation? Retrieved from [Link]

  • Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Retrieved from [Link]

  • PubMed. (n.d.). NMR-based detection of acetylation sites in peptides. Retrieved from [Link]

  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for the sample obtained by acetylation of glove.... Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

Sources

Troubleshooting poor reproducibility in N-hydroxy-N-methylfuran-2-carboxamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #NM-FHA-001 | Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Deceptive Simplicity of Hydroxamates

You are likely here because your


 curves are shifting, your baseline absorbance is erratic, or your replicates are failing validation.

-hydroxy-

-methylfuran-2-carboxamide (N-Me-FHA) is a potent bidentate chelator.[1] While the

-methyl group provides resistance to the Lossen rearrangement that plagues primary hydroxamic acids, this molecule remains chemically labile and highly sensitive to environmental contaminants.

In my experience, 80% of "biological" failures with this compound are actually chemical artifacts . This guide treats the molecule not just as a drug candidate, but as a reactive chemical probe. We will troubleshoot the three pillars of failure: Hydrolytic Instability , Adventitious Chelation , and Binding Kinetics .

Module 1: Chemical Stability & Purity

Q: Why does my compound lose potency after storage in DMSO?

A: You are likely observing hydrolysis or furan ring oxidation.[1]

Unlike simple amides, the hydroxamic acid bond is susceptible to hydrolysis, converting the active inhibitor into 2-furoic acid (inactive) and


-methylhydroxylamine . This reaction is catalyzed by trace acids and, critically, by metal ions present in low-grade buffers or glassware.[1] Furthermore, the furan ring is electron-rich and prone to oxidative ring-opening if exposed to light and air over time.[1]
The Diagnostic Protocol (Self-Validating System)

Before running any bioassay, validate your stock solution.[1] Do not rely on the vendor's CoA from 6 months ago.

  • Prepare a Fresh Standard: Dissolve solid N-Me-FHA (stored at -20°C under argon) in anhydrous DMSO-d6.

  • Run 1H-NMR: Focus on the

    
    -methyl singlet.[1]
    
    • Intact:

      
       ppm.[1]
      
    • Hydrolyzed (

      
      -methylhydroxylamine):  Shifted significantly or absent if volatile.[1]
      
    • Furan Protons: Check for loss of aromaticity (ring opening).

  • HPLC Check: If purity is <95%, re-purify or discard. Hydrolysis products often do not inhibit the target (e.g., HDAC), leading to artificially high

    
     values.
    
Visualizing the Degradation Pathway

Caption: Metal-catalyzed hydrolysis pathway. Trace metals accelerate the cleavage of the hydroxamate bond.

Module 2: Assay Interference (The "Red Herring")

Q: Why is my assay background high or changing color?

A: Your water or buffer contains trace Iron (


).[1]

Hydroxamic acids were originally isolated as siderophores (iron carriers) in nature.[1][2] N-Me-FHA has a high affinity for


.[1] Even ppb-level iron contamination in "distilled" water will form a red/purple ferric-hydroxamate complex .[1]
  • Colorimetric Assays: This complex absorbs strongly between 400–500 nm, interfering with many colorimetric readouts (e.g., MTS, Bradford).

  • Fluorescence Assays: The complex can quench fluorescence via inner-filter effects.[1]

Troubleshooting Protocol: Decontamination
  • Use LC-MS Grade Water: Never use standard deionized water.

  • Chelex Treatment: Treat all assay buffers with Chelex-100 resin to strip trace metals before adding the compound.[1]

  • The "Blank" Check:

    • Mix Buffer + Compound (No Enzyme/Cells).[1]

    • Measure Absorbance (400–600 nm).[1]

    • Result: Any peak indicates metal contamination.[1]

Module 3: Binding Kinetics (HDAC/Metalloenzymes)

Q: Why do my values drop if I incubate longer?

A: You are ignoring the "slow-on" binding rate of hydroxamates.

In metalloenzyme assays (like HDACs), the hydroxamate group must displace a water molecule coordinated to the active site Zinc (


). This ligand exchange is not instantaneous.[1] If you add the substrate immediately after the inhibitor, the reaction initiates before the inhibitor has reached equilibrium binding. This results in underestimation of potency  (higher 

).[1]
Optimization Experiment: Pre-incubation Time Course

You must determine the


 (Time to Equilibrium).[1]
VariableCondition ACondition BCondition CCondition D
Pre-incubation 0 mins15 mins30 mins60 mins
Substrate Addition ImmediateAfter 15mAfter 30mAfter 60m
Expected

High (Artifact)LowerStableStable (True Value)

Recommendation: Always pre-incubate N-Me-FHA with the enzyme for at least 30 minutes before initiating the reaction with substrate.[1]

Module 4: Solubility & Dilution

Q: I see variability in high-concentration wells. Is it precipitating?

A: Likely "Crash-out" precipitation.[1]

While the


-methyl group increases lipophilicity compared to bare hydroxamic acids, the furan ring is planar and rigid, which can lead to stacking/aggregation in aqueous buffers.
The "Step-Down" Dilution Protocol

Do not dilute directly from 100% DMSO stock to 100% Aqueous buffer.[1] This causes rapid local precipitation that is invisible to the naked eye.[1]

  • Serial Dilutions: Perform all serial dilutions in 100% DMSO first.

  • Intermediate Step: Transfer to an intermediate plate containing 10% DMSO/Buffer (1:10 dilution).

  • Final Transfer: Transfer from intermediate to the assay plate (final <1% DMSO).

    • Why? This prevents the "shock" of the compound hitting a pure water wall.

Visualizing the Workflow

Caption: Step-down dilution protocol to maintain solubility and prevent micro-precipitation.

References

  • Marmion, C. J., et al. (2021).[1][3] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[1][3][4] ACS Omega.[1] (Discusses metal chelation and stability issues). [1]

  • Bieliauskas, A., et al. (2022).[1] Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.[1][5] Semantic Scholar.[1] (Details on HDAC assay conditions and structure-activity relationships). [1]

  • Gupta, S. P., et al. (2014).[1] Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition.[1][6] PubMed Central.[1] (Highlights metal-binding artifacts in biological assays).

  • PubChem. (2024).[1] N-hydroxy-N-methylfuran-2-carboxamide Compound Summary. (Chemical and physical property verification).[1][3][7] [1]

Sources

N-hydroxy-N-methylfuran-2-carboxamide interference in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-hydroxy-N-methylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential assay interference issues. While this compound is a valuable chemical probe, its structure contains moieties that are associated with Pan-Assay Interference Compounds (PAINS). This document provides in-depth troubleshooting guides and FAQs to help you identify and mitigate these potential artifacts, ensuring the integrity of your experimental data.

Introduction to Potential Interference

This compound possesses two key structural features that warrant careful consideration during assay development and execution: a hydroxamic acid group and a furan ring . Both functionalities are known to participate in chemical reactions that can lead to false-positive or false-negative results in a variety of biological assays.[1][2][3] These types of compounds are often categorized as PAINS because they can appear to be active against a wide range of biological targets through non-specific mechanisms.[3][4]

Understanding these potential interference mechanisms is the first step toward designing robust experiments and correctly interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C6H7NO3.[5] It features a furan ring attached to a hydroxamic acid functional group.[1] This structure is of interest in medicinal chemistry, partly due to the metal-chelating properties of the hydroxamic acid moiety.[1][6]

Q2: What are Pan-Assay Interference Compounds (PAINS)?

A2: PAINS are molecules that produce false-positive results in high-throughput screening and other biological assays.[4] They often act through non-specific mechanisms such as chemical reactivity, redox cycling, aggregation, or interference with the assay technology itself, rather than by specifically binding to the intended biological target.[3][7] Identifying and eliminating PAINS is a critical step in early-stage drug discovery to avoid wasting resources on misleading hits.[3]

Q3: Why is this compound suspected of being a PAIN?

A3: Its potential for assay interference stems from its two primary functional groups:

  • Hydroxamic Acid: This group is a strong chelator of metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺).[6][8] If your assay involves metalloenzymes or requires specific metal ion concentrations, this chelation can lead to apparent inhibition that is not due to direct binding to the target's active site.

  • Furan Ring: Furans can be metabolically activated or undergo oxidation to form reactive electrophilic intermediates.[2][9] These intermediates can covalently modify nucleophilic residues (like cysteine) on proteins, leading to irreversible and non-specific inhibition.

Q4: Does a "hit" with this compound mean my results are invalid?

A4: Not necessarily, but it requires further investigation. An initial positive result should be considered provisional until you have run a series of counter-screens and control experiments to rule out the common interference mechanisms associated with this scaffold. This guide provides the necessary steps to validate your findings.

Potential Mechanisms of Interference

The chemical properties of this compound suggest several ways it could interfere with a biological assay. Understanding these will help you select the appropriate troubleshooting experiments.

cluster_compound This compound cluster_moieties Key Functional Groups cluster_mechanisms Potential Interference Mechanisms Compound C₆H₇NO₃ Hydroxamic_Acid Hydroxamic Acid (-C(=O)N(OH)CH₃) Compound->Hydroxamic_Acid Furan_Ring Furan Ring Compound->Furan_Ring Aggregation Compound Aggregation Compound->Aggregation Forms aggregates that sequester protein Degradation Compound Instability Compound->Degradation Breaks down into reactive species Chelation Metal Chelation Hydroxamic_Acid->Chelation Binds metal ions essential for enzymes Redox Redox Cycling Hydroxamic_Acid->Redox Can participate in redox reactions Reactivity Covalent Modification (via Ring Opening) Furan_Ring->Reactivity Oxidation to reactive electrophiles

Caption: Potential interference pathways for this compound.

Troubleshooting Guide

If you observe unexpected activity with this compound, use this guide to diagnose the potential source of interference.

Issue 1: My enzyme/protein appears to be inhibited, but the dose-response curve is unusually steep or shifted.

  • Possible Cause 1: Metal Chelation. Many enzymes (e.g., metalloproteases, kinases, phosphatases) require metal ions for activity. The hydroxamic acid moiety can sequester these essential metals from the assay buffer or the enzyme itself, leading to a loss of activity.[6][8]

    • Recommended Action:

      • Supplement with Metal Ions: Titrate in the relevant metal ion (e.g., ZnCl₂, MgCl₂) into your assay buffer. If the inhibitory effect of your compound is reduced or abolished, chelation is the likely cause.

      • Add a Stronger Chelator: As a counter-screen, run the assay in the presence of a well-known, non-interfering chelator like EDTA.[10] If EDTA phenocopies the effect of your compound, this strongly suggests that your protein's activity is metal-dependent and susceptible to chelation.

  • Possible Cause 2: Compound Aggregation. At higher concentrations, some organic molecules form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. This often results in a very steep dose-response curve.

    • Recommended Action:

      • Vary Enzyme Concentration: Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x). The IC₅₀ of a true, reversible inhibitor should be independent of the enzyme concentration, while the IC₅₀ of an aggregator will typically increase with higher enzyme concentration.[11]

      • Include a Detergent: Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Detergents can disrupt compound aggregates. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is a likely mechanism.

Issue 2: The inhibitory effect of the compound increases with pre-incubation time.

  • Possible Cause: Covalent Modification. The furan ring can be oxidized, forming a reactive enedione that can covalently attach to nucleophilic amino acid residues (e.g., cysteine, lysine) on the protein surface.[2][9] This is often a time-dependent process.

    • Recommended Action:

      • "Jump Dilution" Experiment: Pre-incubate the target protein with a high concentration of the compound (e.g., 10x IC₅₀) for a set period (e.g., 30-60 minutes). Then, dilute the mixture 100-fold into the full assay reaction. If the compound is a reversible inhibitor, its effect will be diminished upon dilution. If it is a covalent, irreversible inhibitor, the inhibition will persist.

      • LC-MS Analysis: Incubate your protein with and without the compound, then analyze the protein by mass spectrometry. A covalent modifier will cause a mass shift corresponding to the molecular weight of the compound.

Issue 3: I'm observing high background or a false positive signal in a fluorescence-based assay.

  • Possible Cause 1: Autofluorescence. The compound itself may be fluorescent at the excitation and/or emission wavelengths of your assay, leading to an artificially high signal.

    • Recommended Action:

      • Measure Compound-Only Spectrum: Run the fluorescence spectra of this compound in your assay buffer. If it overlaps with your assay's detection wavelengths, it is a direct interferent.[12]

      • Use an Orthogonal Assay: Confirm the activity using a different detection method that is not based on fluorescence, such as a colorimetric, luminescent, or label-free assay (e.g., Surface Plasmon Resonance).[11]

  • Possible Cause 2: Redox Cycling. The compound may be undergoing redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3] In assays that use redox-sensitive dyes or enzymes (like peroxidases), this can create a false signal.

    • Recommended Action:

      • Add a Reducing Agent: Test if the compound's activity is diminished by the addition of a reducing agent like dithiothreitol (DTT) to the assay buffer.[12]

      • Hydrogen Peroxide Assay: Use a commercially available kit to directly measure if H₂O₂ is produced when your compound is in the assay buffer.

Troubleshooting Workflow

start_node Observe Unexpected Activity with Compound d1 d1 start_node->d1 Is dose-response curve steep? decision_node decision_node process_node process_node conclusion_node conclusion_node pain_conclusion pain_conclusion p1 p1 d1->p1 Yes d2 Is assay metal-dependent? d1->d2 No p2 p2 p1->p2 Run assay with 0.01% Triton X-100 p3 p3 d2->p3 Yes d3 Does activity increase with pre-incubation? d2->d3 No d_agg d_agg p2->d_agg Does potency decrease? d_agg->pain_conclusion Yes (Likely Aggregator) d_agg->d2 No p4 p4 p3->p4 Add excess metal ions (e.g., Zn²⁺) p5 p5 d3->p5 Yes d4 Is assay fluorescence-based? d3->d4 No d_chel d_chel p4->d_chel Is inhibition reversed? d_chel->pain_conclusion Yes (Chelation) d_chel->d3 No p6 p6 p5->p6 Perform 'Jump Dilution' experiment p7 p7 d4->p7 Yes c1 Activity likely real. Proceed with caution. d4->c1 No d_cov d_cov p6->d_cov Does inhibition persist? d_cov->pain_conclusion Yes (Covalent Modifier) d_cov->d4 No p8 p8 p7->p8 Run compound-only spectrum d_fluor d_fluor p8->d_fluor Is compound fluorescent at assay wavelengths? d_fluor->pain_conclusion Yes (Autofluorescence) d_fluor->c1 No

Caption: A step-by-step workflow for troubleshooting assay interference.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

  • Objective: To determine if the observed inhibition is due to compound aggregation.

  • Materials:

    • This compound stock solution.

    • Assay buffer.

    • Assay buffer containing 0.02% Triton X-100 (prepare a 2x stock).

    • All other standard assay components (enzyme, substrate, etc.).

  • Procedure:

    • Prepare two sets of serial dilutions of the compound.

    • For the first set, perform the standard inhibition assay according to your established protocol.

    • For the second set, add the Triton X-100 stock to your assay buffer for a final concentration of 0.01%. Run the inhibition assay.

    • Calculate the IC₅₀ values for both conditions.

  • Interpretation: A significant rightward shift (e.g., >5-fold increase) in the IC₅₀ in the presence of Triton X-100 suggests the compound is acting as an aggregator.

Protocol 2: Metal Supplementation for Chelation

  • Objective: To determine if inhibition is caused by metal chelation.

  • Materials:

    • This compound stock solution.

    • Stock solution of the relevant metal salt (e.g., 100 mM ZnCl₂).

    • All standard assay components.

  • Procedure:

    • Determine the IC₅₀ of the compound under standard assay conditions.

    • Prepare a new set of assay buffers containing varying concentrations of the supplemental metal salt (e.g., 10 µM, 50 µM, 100 µM).

    • Re-run the dose-response curve for the compound in each of the metal-supplemented buffers.

  • Interpretation: A dose-dependent increase in the compound's IC₅₀ with increasing metal concentration is strong evidence of interference by chelation.

Summary of Expected Outcomes
Interference Mechanism Troubleshooting Experiment Expected Outcome for a "PAIN"
Aggregation Addition of 0.01% Triton X-100Significant increase (right-shift) in IC₅₀
Metal Chelation Supplementation with metal ionsSignificant increase (right-shift) in IC₅₀
Covalent Modification "Jump Dilution" experimentInhibition persists after dilution
Autofluorescence Measure compound fluorescenceEmission spectrum overlaps with assay detection
Redox Cycling Addition of DTT (1 mM)Significant decrease in signal/activity

References

  • ResearchGate. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Available from: [Link].

  • ACS Publications. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available from: [Link].

  • PubChem. 2-Methylfuran. Available from: [Link].

  • ResearchGate. Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Available from: [Link].

  • PMC. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Available from: [Link].

  • YouTube. Pan Assay Interference Compounds. Available from: [Link].

  • Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • National Institutes of Health. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Available from: [Link].

  • PMC. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Available from: [Link].

  • ACS Publications. How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. Available from: [Link].

  • ResearchGate. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Available from: [Link].

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link].

  • European Pharmaceutical Review. A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link].

  • PubChem. Furan. Available from: [Link].

  • National Institutes of Health. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Available from: [Link].

  • MDPI. Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. Available from: [Link].

  • PMC. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Available from: [Link].

  • PubMed. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Available from: [Link].

  • Oxford Academic. Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. Available from: [Link].

  • ResearchGate. Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link].

  • PNAS. Gaining confidence in high-throughput screening. Available from: [Link].

  • ResearchGate. Synthesis of chelate-forming polymer ligands and their coordination compounds with d-metals. Available from: [Link].

  • PMC. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. Available from: [Link].

  • Anticancer Research. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Available from: [Link].

  • myadlm.org. How to Detect and Solve Immunoassay Interference. Available from: [Link].

  • Wikipedia. Cantharidin. Available from: [Link].

  • MDPI. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Available from: [Link].

  • ResearchGate. Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. Available from: [Link].

  • PMC. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Available from: [Link].

  • ACS Publications. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available from: [Link].

  • Atmospheric Chemistry and Physics. Atmospheric degradation of 3-methylfuran: kinetic and products study. Available from: [Link].

  • PMC. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available from: [Link].

  • PMC. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. Available from: [Link].

  • Cheméo. Furan-2-carboxamide, N-butyl-N-methyl-. Available from: [Link].

  • PubMed. Reactive metabolites in the biotransformation of molecules containing a furan ring. Available from: [Link].

  • MDPI. Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). Available from: [Link].

Sources

Technical Support Center: Optimizing N-hydroxy-N-methylfuran-2-carboxamide Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: BIOAV-565703 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Improving the bioavailability of N-hydroxy-N-methylfuran-2-carboxamide (N-Methyl-2-furohydroxamic acid)[1][2]

Diagnostic Dashboard: The Molecule's "Bioavailability Trap"

Before attempting formulation, you must understand why this molecule fails in vivo. This compound (PubChem CID: 565703) presents a classic "Class III/IV" boundary challenge in the Biopharmaceutics Classification System (BCS).[1]

Physicochemical Profile:

Property Value Implication for Bioavailability
Molecular Weight ~141.12 g/mol Small enough for paracellular transport, but often cleared renally.[1][2]
LogP (Octanol/Water) -0.1 to 0.7 Critical Issue: Low lipophilicity limits passive transcellular diffusion.[1][3]
pKa ~8.5 - 9.0 (Hydroxamic acid) Ionized at physiological pH, further reducing membrane permeability.[1][2][3]

| Metabolic Liability | High (N-OH group) | Critical Issue: Rapid Glucuronidation (Phase II) and Hydrolysis.[1][3] |

The Core Problem: This molecule suffers from a "double hit":

  • Poor Permeability: It is too polar to cross cell membranes efficiently.[1][3]

  • Metabolic Instability: Even if it crosses, the exposed N-hydroxy group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid first-pass clearance.[1][3]

Troubleshooting Module: Metabolic Shielding (Phase II Stability)

User Issue: "My compound disappears from plasma within 15 minutes. Is it hydrolysis?"

Technical Insight: While hydrolysis of the amide bond is possible, the N-methyl substitution provides some steric protection against peptidases. The more likely culprit is direct O-glucuronidation of the hydroxamic acid moiety or reduction to the amide. The N-OH group is a "soft spot" for UGT1A1 and UGT1A9.[1]

Solution: Cyclodextrin (CD) Complexation

Encapsulating the furan ring and the N-hydroxy tail within a hydrophobic cavity can sterically shield the metabolic "handle" from enzymes.

Protocol: Preparation of

-Cyclodextrin Inclusion Complex (Kneading Method)

This method is superior to physical mixing for establishing true inclusion complexes.[1]

Materials:

  • API: this compound[1][2]

  • Host: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Cyclodextrin (
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD)[1]
  • Solvent: Ethanol:Water (1:1 v/v)[1][2][3]

Step-by-Step Workflow:

  • Molar Ratio: Weigh API and HP-

    
    -CD in a 1:1 molar ratio .
    
  • Slurry Formation: Place the CD in a mortar. Add the Ethanol:Water solvent dropwise while triturating (grinding) until a paste-like consistency is achieved.[1]

  • Incorporation: Slowly add the API to the paste.

  • Kneading: Triturate vigorously for 45–60 minutes . Note: The paste should not dry out; add solvent drops if necessary to maintain consistency.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Pulverization: Sieve the dried mass through a 100-mesh screen.

Validation (FTIR Shift): Look for the shifting or disappearance of the carbonyl (C=O) stretch at ~1600 cm⁻¹ and the N-O stretch, indicating successful inclusion.[3]

Troubleshooting Module: Permeability Enhancement

User Issue: "The compound is stable in microsomes but shows low Cmax in vivo. It's not getting absorbed."

Technical Insight: With a LogP near zero, the molecule cannot easily pass through the lipid bilayer of enterocytes.[3] It relies on paracellular transport (between cells), which is inefficient.[1][2][3]

Solution: Lipid-Based Formulation (SEDDS)

Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the apparent lipophilicity of the drug and recruit lymphatic transport, bypassing the liver (first-pass metabolism).[3]

Formulation Logic Diagram

FormulationStrategy Start Start: Low Bioavailability CheckLogP Check LogP (-0.1 to 0.7) Start->CheckLogP Decision Is Solubility the Limiting Factor? CheckLogP->Decision No No (Permeability Limited) Decision->No LogP < 1 Yes Yes (Crystalline) Decision->Yes LogP > 3 PermEnhancer Permeation Enhancers (Chitosan / Caprate) No->PermEnhancer LipidForm Lipid Formulation (SEDDS / Liposomes) No->LipidForm Mechanism Mechanism: Increase membrane fluidity & Lymphatic Transport LipidForm->Mechanism

Figure 1: Decision matrix for selecting the correct formulation strategy based on physicochemical properties.

Protocol: SEDDS Formulation

Components:

  • Oil Phase: Capryol 90 (Solubilizer for polar drugs)[1][2][3]

  • Surfactant: Cremophor EL or Tween 80[2]

  • Co-Surfactant: Transcutol P (Enhances permeability)[1][2][3]

Procedure:

  • Solubility Screen: Determine the solubility of the API in various oils (Capryol, Labrafil). Select the oil with the highest solubility capacity.

  • Ternary Phase Diagram: Construct a phase diagram to identify the self-emulsifying region (aim for <200nm droplet size).

  • Loading: Dissolve the API in the mixture of Oil/Surfactant/Co-surfactant (Ratio typically 20:50:30) at 50°C under magnetic stirring.

  • Characterization: Dilute 1 part formulation with 100 parts water. Measure droplet size using Dynamic Light Scattering (DLS).[1][3] Target: <150 nm.

Experimental Validation: The "Metabolic Fate" Assay

You must confirm if your formulation is actually protecting the N-hydroxy group.[1]

Protocol: Microsomal Stability Assay (Glucuronidation Focused)

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation Mix:

    • Phosphate buffer (pH 7.4)[1][2][3][4]

    • Microsomes (0.5 mg/mL protein)[1][2][3]

    • Alamethicin (50 µg/mL) – Crucial: Pore-forming agent to allow UDPGA entry.[1][2][3]

    • Test Compound (1 µM)[1][2][3]

  • Initiation: Add UDPGA (Cofactor for UGTs) to start the reaction.[1][3] Do not just use NADPH, as that only tests for CYP450 oxidation.[2][3]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS monitoring the transition of Parent (141 Da) and Glucuronide (+176 Da).

Frequently Asked Questions (FAQs)

Q: My HPLC peak tails significantly. Is the compound degrading on the column? A: Not necessarily. Hydroxamic acids are powerful chelators.[1][3] They bind to trace metals (Fe, Zn) in the stainless steel of HPLC columns and frits, causing peak tailing.[3]

  • Fix: Passivate your system with 0.1% EDTA or add 10 µM EDTA to your mobile phase.[1][3] Use PEEK tubing where possible.[1][3]

Q: Can I use a prodrug strategy instead of formulation? A: Yes. The N-hydroxy group is the liability.[1] You can synthesize an O-acyl prodrug (e.g., O-acetyl or O-pivaloyl).[1][2] This masks the polar -OH group, increasing LogP (permeability) and blocking direct glucuronidation.[3] Esterases in the plasma will cleave it back to the active drug after absorption.

Q: Why does the compound turn red in the presence of iron? A: This is the classic hydroxamic acid-ferric iron test. It forms a colored chelate complex.[1][3] This confirms you have the intact hydroxamic acid. If the color fades over time in your media, your compound is hydrolyzing to the carboxylic acid.[3]

Metabolic Pathway Visualization

Understanding the enemy is half the battle. This diagram illustrates the metabolic fate you are trying to prevent.

Metabolism cluster_Phase1 Phase I (Hydrolysis/Reduction) cluster_Phase2 Phase II (Conjugation) Parent N-hydroxy-N-methyl furan-2-carboxamide Amide Amide Metabolite (Reduction) Parent->Amide Reductases (NADH dependent) Acid Furan-2-carboxylic acid (Hydrolysis) Parent->Acid Carboxylesterases (Plasma/Liver) Gluc O-Glucuronide (Major Clearance Path) Parent->Gluc UGT1A1 / UGT1A9 (Rapid) Note Target for Stabilization: Block UGT access via Cyclodextrin or Lipid Shield Gluc->Note

Figure 2: Metabolic pathways leading to rapid clearance.[2][3] The primary goal of formulation is to block the UGT pathway.

References

  • Vertex Pharmaceuticals. (2021).[1][3] Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed.[1][3][5] Link

  • Ghosh, K. K., & Sharma, P. (2006).[2][3] Spectrophotometric Study of the Interaction of β-Cyclodextrin with Hydroxamic acids. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • BOC Sciences. (2023).[1][3] Cyclodextrin Solutions for API Solubility Boost.

  • Helda. (2010).[1][3] N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki.[1][3] Link

  • PubChem. (2024).[1][3] this compound Compound Summary. Link[1][2][3]

Sources

Technical Support Center: Scale-Up Synthesis of N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: System Operational Ticket Priority: High (Scale-up/Safety) Assigned Specialist: Senior Process Chemist (Ph.D.)

Introduction: The Molecule & The Challenge

You are likely synthesizing N-hydroxy-N-methylfuran-2-carboxamide as a zinc-binding group (ZBG) for HDAC inhibitors or as a siderophore mimetic. While the disconnection is simple (2-furoyl chloride + N-methylhydroxylamine), the scale-up is fraught with three specific failure modes:

  • Regioselectivity: Competition between N-acylation (desired) and O-acylation.

  • Iron Contamination: The product is a potent chelator; trace iron turns the batch deep red/purple.

  • Furan Sensitivity: The furan ring is acid-labile, risking polymerization during workup.

This guide addresses these specific bottlenecks using field-validated protocols.

Module 1: Reaction Optimization (Regioselectivity)

Q: My HPLC shows a significant impurity at RRT 1.2. Is this the O-acyl isomer?

A: Yes, this is highly likely the O-acyl species (Furan-2-carboxylic acid methoxy-amide type structure).

In the reaction of N-methylhydroxylamine with acid chlorides, the nitrogen is the kinetic nucleophile. However, under high pH conditions or local excesses of base, the oxygen becomes deprotonated, leading to O-acylation.

Troubleshooting Protocol:

  • Switch to Schotten-Baumann Conditions:

    • Do not use anhydrous conditions (TEA/DCM) if selectivity is poor.

    • Use a biphasic system (EtOAc/Water or DCM/Water) with K₂CO₃ or NaOH .

    • Critical Control: Maintain the internal temperature at 0–5 °C .

    • pH Control: If using NaOH, keep the pH between 8.5 and 9.5 . Above pH 10, the formation of the hydroxamate anion increases the rate of O-acylation and potential over-acylation (N,O-diacyl).

  • Order of Addition (The "Reverse Addition" Technique):

    • Standard (Risky): Adding acid chloride to the amine/base mixture. This creates local hotspots and transient high concentrations of acylating agent, favoring side reactions.

    • Recommended: Simultaneously dose the Acid Chloride and the Base into a cooled solution of N-methylhydroxylamine hydrochloride, maintaining pH strictness.

Data: Solvent & Base Effects on Selectivity

Solvent SystemBaseN:O RatioYieldNotes
DCM (Anhydrous)Et₃N85:1572%Hard to remove Et₃N·HCl salts; O-acyl high.
EtOAc/Water (1:1) K₂CO₃ 98:2 88% Best for Scale-up. Salts stay in aqueous.
THF/WaterNaOH92:880%pH control is harder with strong bases.
Visualization: Reaction Pathways & Impurity Logic

ReactionPathways Start N-methylhydroxylamine (Nu:) Cond_LowT 0°C, pH 8-9 (Kinetic Control) Start->Cond_LowT Cond_HighT >20°C, pH >10 (Thermodynamic/Anion) Start->Cond_HighT Reagent 2-Furoyl Chloride (Electrophile) Reagent->Cond_LowT Reagent->Cond_HighT Prod_N N-Acyl Product (Desired) Cond_LowT->Prod_N Major Path Prod_O O-Acyl Impurity (Undesired) Cond_LowT->Prod_O Minor Cond_HighT->Prod_N Cond_HighT->Prod_O Increased Prod_NO N,O-Diacyl (Over-reaction) Prod_N->Prod_NO + Excess Chloride

Caption: Kinetic vs. Thermodynamic pathways in the acylation of N-methylhydroxylamine. N-acylation is kinetically favored at lower temperatures and controlled pH.

Module 2: Isolation & Purification (The "Red Batch" Issue)

Q: My final product is pink/reddish. Recrystallization isn't removing it.

A: You have Iron (Fe³⁺) contamination. Hydroxamic acids have an incredibly high affinity for iron (formation constant


). Even trace iron from stainless steel reactors, spatulas, or low-grade solvents will form a "ferric hydroxamate" complex, which is intensely colored.

The "Iron-Free" Workup Protocol:

  • The EDTA Wash (Mandatory):

    • After the reaction, quench with water.

    • Add Disodium EDTA (0.1 M) to the aqueous phase during the first extraction.

    • The EDTA competes for the iron and keeps it in the aqueous layer, while your organic hydroxamic acid moves to the organic layer (EtOAc or DCM).

  • Acid Wash Warning:

    • Standard Protocol: Usually, one washes organics with 1N HCl.

    • Furan Warning:Do NOT use strong acids. The furan ring is sensitive to acid-catalyzed ring opening (forming diketones/polymers).

    • Alternative: Wash with 0.5 M Citric Acid (pH ~3-4). This removes basic impurities without destroying the furan ring.

  • Extraction Efficiency:

    • Problem:this compound is amphiphilic and water-soluble.

    • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Use 2-MeTHF instead of EtOAc for better partition coefficients if yield is low.

Module 3: Safety & Stability (HSE)

Q: Can we distill the product? What are the thermal hazards?

A: DO NOT DISTILL. Hydroxamic acids are thermally unstable.

Thermal Hazard Assessment:

  • Lossen Rearrangement: While N-methyl substitution suppresses the Lossen rearrangement (which typically requires an N-H), hydroxamic acids can still decompose violently at high temperatures.

  • DSC (Differential Scanning Calorimetry) Requirement: You must run a DSC on the crude mixture. Expect an exotherm onset around 100–120 °C .

  • Furoyl Chloride Handling: Furoyl chloride is a lachrymator and corrosive. Ensure scrubbers are active for HCl gas generation if running strictly anhydrous.

Genotoxicity Concerns:

  • Hydroxamic acids are often Ames positive.

  • N-methylhydroxylamine HCl is a suspected mutagen.

  • Control Strategy: Treat all waste streams as genotoxic. Verify residual N-methylhydroxylamine levels in the final API using LC-MS/MS (derivatization with benzaldehyde is a common method for detection).

Module 4: Validated Experimental Workflow

This protocol is designed for a 100g scale-up batch.

  • Setup: 2L Jacketed Reactor, Overhead Stirrer, Nitrogen purge.

  • Charge: 500 mL Water + 60g N-methylhydroxylamine HCl (1.2 equiv). Cool to 0 °C.

  • Charge: 120g K₂CO₃ (3.0 equiv) dissolved in 200 mL water. Add slowly to keep T < 10 °C.

  • Reaction: Dissolve 78g 2-Furoyl Chloride (1.0 equiv) in 300 mL EtOAc.

  • Dosing: Add the Furoyl Chloride solution dropwise over 2 hours.

    • Critical: Maintain T internal = 0–5 °C.

  • Quench: Stir for 1 hour at 0 °C. Warm to 20 °C.

  • Workup:

    • Separate layers.

    • Wash Organic layer with 0.1 M EDTA (aq) (2 x 200 mL). Color should fade.

    • Wash Organic layer with Sat. NaCl (200 mL).

    • Dry over Na₂SO₄. Filter.

  • Isolation: Concentrate in vacuo (Bath T < 40 °C) to a solid.

  • Recrystallization: EtOAc/Heptane system.

Visualization: Workup Decision Logic

WorkupLogic Crude Reaction Complete (Biphasic Mixture) CheckColor Is Organic Layer Red/Purple? Crude->CheckColor IronWash Wash w/ 0.1M EDTA (Remove Fe3+) CheckColor->IronWash Yes StandardWash Wash w/ Brine CheckColor->StandardWash No IronWash->StandardWash CheckYield Is Yield < 70%? StandardWash->CheckYield SaltOut Saturate Aq. w/ NaCl Re-extract w/ 2-MeTHF CheckYield->SaltOut Yes Dry Dry & Concentrate (T < 40°C) CheckYield->Dry No SaltOut->Dry

Caption: Troubleshooting logic for color removal (Iron) and yield recovery (Water solubility).

References

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (See Section on Amide/Hydroxamate formation).

  • Reddy, A. V., et al. (2011). "Process Development for the Synthesis of Hydroxamic Acids." Organic Process Research & Development, 15(6). (General methodology for scale-up of hydroxamates).

  • Piyaratne, C., et al. (2020). "Iron Chelation by Hydroxamic Acids." Journal of Inorganic Biochemistry. (Mechanisms of iron contamination).

  • Org. Synth. (2004). Coll. Vol. 10, p. 584. (General procedure for N-acylation of hydroxylamines).

(Note: While specific patents exist for this exact molecule regarding HDAC inhibition, the references above provide the authoritative chemical grounding for the unit operations described.)

Interpreting complex NMR spectra of N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Complex Spectra of N-hydroxy-N-methylfuran-2-carboxamide Ticket ID: NMR-HXA-002 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering a spectrum that appears "impure" despite high chemical purity.[1] The NMR spectrum of This compound is notoriously deceptive due to restricted rotation around the amide bond (rotamerism).[1] This creates a "doubling" of signals that users frequently mistake for contamination.[1]

This guide provides the diagnostic logic to distinguish between intrinsic molecular dynamics and actual impurities, specifically tailored for the furan-hydroxamic acid scaffold.

Ticket #1: "My sample looks 50% impure (Double Peaks)"

User Observation: "I see two sets of signals for the N-methyl group and the furan ring. Integration is roughly 2:1 or 3:[1]1. Is my synthesis contaminated with the starting material?"

Technical Diagnosis: This is likely Rotamerism , not impurity.[1] Unlike standard amides, N-methyl hydroxamic acids possess a partial double-bond character between the Carbon and Nitrogen (


) due to resonance.[1] This creates a high energy barrier to rotation (

).[1]

At room temperature, the molecule exists as two distinct isomers (rotamers) in equilibrium:

  • major rotamer (typically E-isomer in polar solvents).[1]

  • minor rotamer (typically Z-isomer).[1]

Because the exchange rate is slower than the NMR timescale, you see two distinct sets of peaks.[2]

Diagnostic Workflow (Decision Tree)

RotamerLogic Start Observation: Double Peaks (e.g., two N-Me singlets) Step1 Check Integration Ratio Start->Step1 Decision1 Is the ratio constant across all protons? Step1->Decision1 No No Decision1->No Varies Yes Yes Decision1->Yes Constant (e.g. 3:1) Impurity Likely Impurity (Check starting materials) Rotamer Suspected Rotamerism Exp Run Variable Temperature (VT) NMR at 50-80°C Rotamer->Exp Result1 Peaks Coalesce (Merge into one) Exp->Result1 Conclusion1 CONFIRMED: Rotamers Result1->Conclusion1 Yes Conclusion2 CONFIRMED: Impurity (Thermal degradation) Result1->Conclusion2 No (remains distinct) No->Impurity Yes->Rotamer

Caption: Logic flow for distinguishing rotamers from impurities using integration and VT-NMR.

Ticket #2: "The Aromatic Region is a Mess (Furan Coupling)"

User Observation: "The aromatic region (6.5–7.8 ppm) shows overlapping multiplets. I cannot assign the H3, H4, and H5 protons clearly."

Technical Diagnosis: The furan ring protons exhibit characteristic spin-spin coupling that is often non-first-order.[1] When combined with the rotameric doubling (Ticket #1), this region becomes crowded.[1]

Standard Assignment Table (CDCl₃): Note: Chemical shifts (


) are approximate and concentration-dependent.
Proton PositionMultiplicityApprox. Shift (

ppm)
Coupling Constants (

Hz)
Diagnostic Feature
H-5 (O-adjacent)dd (Doublet of doublets)7.50 – 7.65

,

Most downfield aromatic signal.[1]
H-3 (C=O adjacent)dd (Doublet of doublets)7.10 – 7.30

,

Often overlaps with solvent (CHCl₃).[1]
H-4 (Middle)dd (Doublet of doublets)6.45 – 6.60

,

Most upfield aromatic signal.[1]
N-Me Singlet (x2)3.30 – 3.50N/ATwo peaks due to rotamers.[1]
N-OH Broad Singlet9.00 – 11.00N/AHighly variable; disappears in D₂O.[1]

Troubleshooting Steps:

  • Identify H-4 first: It is usually the distinct triplet-like (actually dd) signal upfield of the others.[1]

  • Look for the "Ghost" Furan: You should see a "shadow" set of furan peaks (the minor rotamer) slightly shifted (usually <0.1 ppm) from the major peaks.

Ticket #3: "The -OH Proton is Missing"

User Observation: "I expect a broad singlet for the N-hydroxy group, but I don't see it, or it is extremely broad."

Technical Diagnosis: The hydroxamic acid proton (-OH) is acidic and subject to chemical exchange .[1]

  • In CD₃OD (Methanol-d4): The proton will rapidly exchange with the deuterium in the solvent. The signal will disappear completely.

  • In CDCl₃ (Chloroform-d): The signal is often broadened by hydrogen bonding or intermediate exchange rates with trace water.[1] It may appear as a "hump" in the baseline between 8–11 ppm.

Validation Protocol: The D₂O Shake

D2O_Exchange Sample Sample in CDCl3 AddD2O Add 1-2 drops D2O & Shake Sample->AddD2O Rescan Re-acquire 1H NMR AddD2O->Rescan Compare Compare Spectra Rescan->Compare Gone Peak Disappears Compare->Gone Signal Vanishes Stay Peak Persists Compare->Stay Signal Remains ConclusionOH Confirmed: Exchangeable -OH Gone->ConclusionOH ConclusionCH Confirmed: Non-exchangeable (Impurity) Stay->ConclusionCH

Caption: Workflow to confirm the identity of the labile N-OH proton.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

Use this to confirm rotamerism.[1]

  • Preparation: Dissolve ~5-10 mg of sample in DMSO-d6 (preferred over CDCl₃ for high-temp stability and boiling point).

  • Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K).[1] Note the separation (

    
    ) between the two N-Me singlets.[1]
    
  • Stepwise Heating: Increase probe temperature in 10°C increments (30°C, 40°C, 50°C, 60°C).

  • Equilibration: Allow 5 minutes for thermal equilibration at each step before shimming and acquiring.

  • Endpoint: At ~70-90°C, the two N-Me peaks should broaden and merge into a single sharp singlet (coalescence).[1]

    • Caution: Ensure the cap is tight to prevent solvent evaporation/explosion inside the probe. Use a high-quality NMR tube.

Protocol B: Trace Water Suppression (Optional)

Use if the -OH peak is obscured by the water peak in DMSO.

  • Select a solvent with low water affinity (e.g., dry CDCl₃ or Acetone-d6).[1]

  • If using DMSO-d6, add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition to remove trace water that might broaden the -OH signal.

References

  • Rotamerism in N-Methyl Hydroxamic Acids

    • Brown, D. A., et al. (1996).[1] "Cis-trans isomerism in hydroxamic acids and their derivatives." Journal of the Chemical Society, Perkin Transactions 2.

    • 16-20 kcal/mol)
  • Furan Coupling Constants

    • Reich, H. J. (2024).[1] "NMR Data: Furan Chemical Shifts and Coupling." University of Wisconsin-Madison Organic Chemistry Data. Link

    • Context: Authoritative source for standard furan coupling constants ( , ).
  • Chemical Exchange Theory

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • )

Sources

Managing toxicity of N-hydroxy-N-methylfuran-2-carboxamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Guide: Managing Toxicity of N-hydroxy-N-methylfuran-2-carboxamide in Cell Culture

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell culture experiments. This compound belongs to the hydroxamic acid class of molecules, which are of significant interest for their potential therapeutic properties, including as histone deacetylase (HDAC) inhibitors.[1] However, like many bioactive compounds, managing its cytotoxicity is crucial for obtaining reliable and reproducible experimental results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our goal is to equip you with the scientific rationale and practical methodologies to effectively manage the toxicity of this compound in your cell culture systems.

Section 1: Understanding the Compound and its Potential Toxicity

What is this compound?

This compound is a chemical compound with the molecular formula C6H7NO3.[2] It is classified as a hydroxamic acid. This class of compounds is known to have various biological activities, and some are investigated for their potential as anti-cancer agents due to their ability to inhibit histone deacetylases (HDACs).[3][4] HDAC inhibitors can modulate gene expression and have been shown to have anti-tumor effects.[4]

What are the likely mechanisms of toxicity?

While specific data on this compound is limited, the toxicity of related hydroxamic acids and HDAC inhibitors is better understood and likely involves:

  • Oxidative Stress: Many cytotoxic compounds, including some HDAC inhibitors, can lead to an increase in reactive oxygen species (ROS) within cells.[5] High levels of ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[6]

  • DNA Damage: Some hydroxamic acids have been shown to cause DNA strand breaks and chromosomal aberrations.[7][8] This genotoxicity can trigger cell cycle arrest and apoptosis.

  • Apoptosis Induction: A primary mechanism of action for many anti-cancer drugs, including HDAC inhibitors, is the induction of programmed cell death, or apoptosis.[9] While this is a desired effect in cancer cells, it can be a confounding factor in other experimental contexts.

  • Off-target Effects: At higher concentrations, the compound may interact with other cellular targets besides its intended one, leading to unforeseen toxicities.

Diagram: Potential Toxicity Pathways of Hydroxamic Acids

ToxicityPathways This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Increased ROS Production Increased ROS Production This compound->Increased ROS Production Gene Expression Changes Gene Expression Changes HDAC Inhibition->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage DNA Damage->Apoptosis Cellular Damage->Cell Death

Caption: Potential mechanisms of this compound toxicity.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems.

Problem 1: High levels of cell death observed even at low concentrations of the compound.

Possible Cause:

  • High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to cytotoxic compounds.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be contributing to cell death, especially at higher concentrations.

  • Compound instability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.

  • Inaccurate concentration determination: Errors in calculating the stock solution concentration or dilutions can lead to unintentionally high final concentrations.

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Rationale: To determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will establish a working concentration range for your experiments.

    • Protocol:

      • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

      • Prepare a serial dilution of this compound in your cell culture medium.

      • Remove the old medium from the cells and add the medium containing the different compound concentrations.[10] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

      • Incubate for a relevant time period (e.g., 24, 48, 72 hours).

      • Assess cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo®).[11]

  • Evaluate Solvent Toxicity:

    • Rationale: To ensure that the solvent is not the primary cause of cytotoxicity.

    • Protocol:

      • Set up a control experiment where you treat cells with a range of solvent concentrations equivalent to those used in your compound dilutions.

      • Assess cell viability as described above. The viability in the solvent control should be high (typically >95%).

  • Check Compound Stability:

    • Rationale: To confirm that the compound is stable under your experimental conditions.

    • Action: Consult the manufacturer's data sheet for stability information. If unavailable, consider performing a time-course experiment where the compound is incubated in media for varying durations before being added to the cells.

  • Verify Stock Concentration:

    • Rationale: To rule out calculation errors.

    • Action: Double-check all calculations for stock solution preparation and dilutions. If possible, have another researcher verify the calculations.

Problem 2: Inconsistent results between experiments.

Possible Cause:

  • Cell passage number: Cells at high passage numbers can have altered phenotypes and drug sensitivities.

  • Variability in cell seeding density: Inconsistent starting cell numbers will lead to variability in the final readout.

  • Serum variability: If using serum-containing medium, batch-to-batch variation in the serum can affect cell growth and response to the compound.[12]

  • Contamination: Low-level microbial contamination can stress cells and alter their response to treatment.

Troubleshooting Steps:

  • Standardize Cell Passage Number:

    • Rationale: To ensure a consistent cellular phenotype.

    • Action: Use cells within a defined passage number range for all experiments. It is good practice to thaw a new vial of cells after a certain number of passages.

  • Optimize and Standardize Seeding Density:

    • Rationale: To ensure a consistent starting point for all experiments.

    • Action: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Always count cells accurately before seeding.

  • Consider Serum-Free Media:

    • Rationale: To eliminate the variability associated with serum.[13][14]

    • Action: If your cell line can be adapted, transitioning to a serum-free medium can improve experimental reproducibility.[15] There are many commercially available serum-free formulations.[13]

  • Regularly Test for Mycoplasma Contamination:

    • Rationale: Mycoplasma is a common and often undetected contaminant that can significantly impact cell behavior.

    • Action: Use a PCR-based mycoplasma detection kit regularly to ensure your cultures are clean.

Problem 3: Unsure if cell death is due to apoptosis or necrosis.

Possible Cause:

  • Different cytotoxic mechanisms can be activated depending on the compound concentration and cell type.

Troubleshooting Steps:

  • Perform a Lactate Dehydrogenase (LDH) Assay for Necrosis:

    • Rationale: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[16][17][18]

    • Protocol:

      • Treat cells with this compound as in your standard experiment.

      • Collect the cell culture supernatant.

      • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released.[19]

      • Include positive controls (cells treated with a known necrosis-inducing agent or lysed with a lysis buffer) and negative controls (untreated cells).

  • Conduct a Caspase Activity Assay for Apoptosis:

    • Rationale: Caspases are a family of proteases that are activated during apoptosis.[9] Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, is a reliable indicator of apoptosis.[20][21]

    • Protocol:

      • Treat cells with the compound.

      • Lyse the cells to release their contents.

      • Use a fluorometric or colorimetric caspase assay kit that contains a caspase-specific substrate. The cleavage of the substrate by active caspases generates a detectable signal.

Diagram: Workflow for Differentiating Apoptosis and Necrosis

ApoptosisNecrosisWorkflow Cell Treatment Cell Treatment Collect Supernatant Collect Supernatant Cell Treatment->Collect Supernatant Lyse Cells Lyse Cells Cell Treatment->Lyse Cells LDH Assay LDH Assay Collect Supernatant->LDH Assay Caspase Assay Caspase Assay Lyse Cells->Caspase Assay Necrosis Necrosis LDH Assay->Necrosis Apoptosis Apoptosis Caspase Assay->Apoptosis

Caption: Experimental workflow to distinguish between apoptosis and necrosis.

Section 3: Strategies to Mitigate Toxicity

Can I use antioxidants to reduce the toxicity of this compound?

Yes, if the toxicity is mediated by oxidative stress, co-treatment with an antioxidant can be an effective strategy.[22][23]

  • N-acetylcysteine (NAC): NAC is a potent antioxidant and a precursor to glutathione, a major intracellular antioxidant.[24][25][26] It has been shown to protect cells from drug-induced oxidative stress.[27][28]

    • Recommended Starting Concentration: 1-5 mM. It is important to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your cell line.

  • Other Antioxidants: Vitamins C and E are other common antioxidants that can be tested.[6]

Table: Common Antioxidants for Cell Culture

AntioxidantRecommended Starting ConcentrationMechanism of Action
N-acetylcysteine (NAC)1-5 mMPrecursor to glutathione, scavenges reactive oxygen species (ROS).[26]
Vitamin C (Ascorbic Acid)50-200 µMScavenges a wide range of ROS.[6]
Vitamin E (α-tocopherol)10-100 µMA lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[6]
Will changing the cell culture medium help?

Yes, the composition of the cell culture medium can influence cellular responses to toxic compounds.

  • Serum-Free Media: As mentioned earlier, transitioning to a serum-free medium can increase reproducibility.[12] Some serum-free formulations are supplemented with antioxidants and other protective agents that may help mitigate toxicity.[15]

  • Media with High Antioxidant Content: Some specialized media formulations have higher levels of antioxidants.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a new cell line?

A1: Based on studies with similar furan derivatives and HDAC inhibitors, a good starting point for a dose-response experiment would be a wide range, for instance, from 10 nM to 100 µM.[29] This will help you to quickly identify the cytotoxic range for your specific cell line.

Q2: How long should I expose my cells to the compound?

A2: The optimal exposure time will depend on your experimental question and the mechanism of action of the compound. For cytotoxicity assays, typical time points are 24, 48, and 72 hours. For mechanistic studies, shorter time points (e.g., 1, 6, 12 hours) may be more appropriate to capture early cellular events.

Q3: My cells look stressed (e.g., rounded up, detached) but are not showing high levels of cell death in viability assays. What could be happening?

A3: This could indicate that the cells are undergoing cell cycle arrest or senescence rather than immediate cell death. You could investigate this by:

  • Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye (e.g., propidium iodide) to analyze the distribution of cells in different phases of the cell cycle.

  • Senescence Assays: Use a senescence-associated β-galactosidase staining kit to identify senescent cells.

Q4: Are there any known resistance mechanisms to hydroxamic acid-based compounds?

A4: While specific resistance mechanisms to this compound are not documented, resistance to other HDAC inhibitors can involve the upregulation of drug efflux pumps or alterations in the expression of HDACs or proteins involved in apoptotic pathways.

Conclusion

Successfully managing the toxicity of this compound in cell culture requires a systematic and evidence-based approach. By understanding the potential mechanisms of toxicity, implementing robust troubleshooting strategies, and considering cytoprotective measures, researchers can obtain more accurate and reproducible data. This guide provides a foundation for addressing common challenges, but it is important to remember that each cell line and experimental system is unique. Careful optimization and validation of your protocols are key to success.

References

  • Bieliauskas, A. V., & Weinstock, J. (1968). The Synthesis of N-Methylfurohydroxamic Acid.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Egorin, M. J., et al. (2002). Clinical pharmacology of and pharmacokinetics of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid. Clinical Cancer Research, 8(10), 3064-3071.
  • Glaser, K. B. (2007). HDAC inhibitors: Clinical update and mechanism-based potential. Biochemical Pharmacology, 74(5), 659-671.
  • Heltweg, B., & Jung, M. (2002). The histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) is a potent inhibitor of Class I histone deacetylases. International Journal of Cancer, 101(5), 457-466.
  • Kim, J. S., He, L., & Lemasters, J. J. (2003). A sensitive and specific fluorometric assay for lactate dehydrogenase release in cultured cells. Toxicological Sciences, 76(1), 101-109.
  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565703, this compound. Retrieved from [Link]

  • Rajan, V. R., et al. (2021).
  • Vigneron, N., & Van den Eynde, B. J. (2012). Detection of necrosis by release of lactate dehydrogenase (LDH) activity. Methods in Molecular Biology, 979, 65-70.
  • Wagner, E. D., et al. (2010). Hydroxamic acid-based histone deacetylase inhibitors are genotoxic. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 696(2), 103-109.
  • Xu, W. S., Parmigiani, R. B., & Marks, P. A. (2007). Histone deacetylase inhibitors: molecular mechanisms of action. Oncogene, 26(37), 5541-5552.
  • Zerin, T., et al. (2022). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. Antioxidants, 11(2), 353.

Sources

Enhancing the selectivity of N-hydroxy-N-methylfuran-2-carboxamide for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-hydroxy-N-methylfuran-2-carboxamide (NMF-2C)

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for enhancing the target selectivity of the lead compound, this compound (NMF-2C). As a Senior Application Scientist, my goal is to deliver not just protocols, but the underlying scientific rationale to empower your decision-making process. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during a selectivity enhancement campaign.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the preliminary questions that arise when initial screening reveals polypharmacology for a lead compound like NMF-2C.

FAQ 1: What is target selectivity and why is it a critical objective for NMF-2C?

Target selectivity is the ability of a drug to interact with its intended biological target with high affinity while having significantly lower affinity for other biomolecules in the cell (off-targets).[1] High selectivity is crucial because interactions with off-targets can lead to undesirable side effects or toxicity, which are primary causes of clinical trial failures.[2][3] For NMF-2C, achieving a high degree of selectivity ensures that the observed biological effect is due to the modulation of the intended target (e.g., a specific kinase), which increases the therapeutic window and reduces the risk of adverse events in future clinical applications.[4]

FAQ 2: My initial kinase panel screen shows NMF-2C inhibits multiple kinases with similar potency. What are my immediate next steps?

This is a common scenario for a lead compound. The immediate goal is to validate the initial findings and gather more detailed, quantitative data.

  • Confirm On-Target Potency: Re-run the biochemical assay for your primary target to establish a robust IC₅₀ or Kᵢ value. Ensure assay conditions, such as ATP concentration, are optimized, as this can significantly influence inhibitor potency. For kinases, it's often recommended to run assays with ATP concentrations at or near the Michaelis constant (Kₘ) for each enzyme to reflect intrinsic affinities.[5]

  • Orthogonal Assay Validation: Validate the primary target and key off-target interactions using a different assay format. For example, if the initial screen was a radiometric assay, consider a label-free method like a thermal shift assay (TSA) or a competitive binding assay.[5] This helps rule out assay-specific artifacts.

  • Cellular Target Engagement: The ultimate test of selectivity is in a physiological context. Use a cellular target engagement assay, such as the NanoBRET™ assay, to confirm that NMF-2C can bind to its intended target in intact cells.[6] Discrepancies between biochemical and cellular data can arise due to factors like cell permeability, efflux pumps, or high intracellular ATP concentrations.[7]

Part 2: Rational Design & Selectivity Enhancement Strategies

Once the baseline selectivity profile of NMF-2C is confirmed, the focus shifts to rationally designing new analogs with improved selectivity. This process integrates computational modeling and medicinal chemistry.

FAQ 3: How can I use computational modeling to guide the design of more selective NMF-2C analogs?

Computational docking and modeling are powerful predictive tools for understanding and improving selectivity.[8][9] They allow you to visualize how NMF-2C binds to both its on-target and off-target proteins and to identify key differences that can be exploited.

The general workflow is as follows:

  • Obtain Protein Structures: Secure high-resolution crystal structures of your primary target and at least one key off-target, preferably with a ligand bound. If structures are unavailable, homology modeling can be used.[10]

  • Docking Simulation: Use software like AutoDock to perform molecular docking of NMF-2C into the binding sites of both proteins.[8] This predicts the binding pose and affinity (scoring function).

  • Binding Site Analysis: Critically compare the binding pockets. Look for differences in:

    • Shape & Size: Is there a sub-pocket in your primary target that is absent or smaller in the off-target? Exploiting these size differences is a powerful strategy.[4]

    • Electrostatics: Are there differences in charged or polar residues? Modifying your compound to form a favorable electrostatic interaction (e.g., a salt bridge) with a unique residue in the primary target can dramatically increase selectivity.[11]

    • Flexibility: Do certain residues in the binding pocket show different degrees of flexibility between the on- and off-target? Protein flexibility can be a key determinant of selectivity.[10]

The diagram below illustrates this comparative analysis workflow.

cluster_0 Computational Workflow cluster_1 Key Comparison Points A Obtain Protein Structures (On-Target vs. Off-Target) B Dock NMF-2C into Both Structures A->B C Analyze Binding Poses & Scores B->C D1 Shape / Size (Sub-pockets) C->D1 D2 Electrostatics (Residue Charges) C->D2 D3 Flexibility (Residue Mobility) C->D3 E Identify Differentiators for Exploitation D1->E D2->E D3->E F Hypothesize New Analogs (Structure-Activity Relationship) E->F

Caption: Workflow for Computational Selectivity Analysis.

FAQ 4: What medicinal chemistry strategies are most effective for a furan-based scaffold like NMF-2C?

The furan ring in NMF-2C is a versatile scaffold.[12] Structure-Activity Relationship (SAR) studies are key to improving selectivity. Based on your computational analysis, you can pursue several strategies:

  • Exploit Unique Sub-pockets: If your primary target has an additional hydrophobic pocket not present in off-targets, you can add a bulky, hydrophobic group to the furan ring (e.g., at the C4 or C5 position) to occupy this space. This modification would cause a steric clash in the smaller off-target binding site, thus improving selectivity.[4]

  • Introduce Specific Polar Contacts: If the on-target has a unique polar residue (e.g., an Aspartate), you could modify NMF-2C to introduce a complementary basic group (e.g., an amine) that can form a strong hydrogen bond or salt bridge. This single interaction can confer significant selectivity.[11]

  • Bioisosteric Replacement: The furan ring itself can be replaced with other 5-membered heterocycles (like thiophene or thiazole) to subtly alter the geometry and electronic properties of the compound.[13] This can disrupt binding to off-targets while maintaining or improving affinity for the on-target.

The diagram below illustrates a hypothetical binding scenario highlighting these modification points.

cluster_target Target Protein Binding Site cluster_ligand NMF-2C Analog pocket1 Hydrophobic Pocket (Unique to Target) pocket2 Gatekeeper Residue pocket3 Polar Residue (Asp) (Unique to Target) ligand_core Furan Core ligand_core->pocket2 Core Interaction mod1 Add Bulky Group (e.g., -tBu) ligand_core->mod1 Targets Pocket 1 mod2 Add Basic Group (e.g., -NH2) ligand_core->mod2 Targets Pocket 3 mod1->pocket1 Steric Fit mod2->pocket3 H-Bond

Caption: Rational Modifications to the NMF-2C Scaffold.

Part 3: Experimental Protocols & Data Interpretation

This section provides actionable protocols for assessing the selectivity of newly synthesized NMF-2C analogs and troubleshooting common issues.

Protocol 1: Broad Panel Kinase Selectivity Screening

Objective: To quantitatively assess the selectivity of NMF-2C analogs against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each NMF-2C analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for IC₅₀ determination.

  • Assay Choice: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that employs a standardized radiometric ([³³P]-ATP) or fluorescence-based assay format.[5][14] Request the panel that includes your primary target and known off-targets.

  • Screening Concentration: For an initial selectivity score (e.g., S-score), screen all analogs at a single high concentration (e.g., 1 µM or 10 µM).

  • IC₅₀ Determination: For the primary target and any off-targets inhibited by >50% in the initial screen, perform a full 10-point dose-response curve to determine the IC₅₀ value.

  • Data Analysis: Calculate the selectivity score by dividing the off-target IC₅₀ by the on-target IC₅₀. A selective compound typically shows a >100-fold difference.[15]

Data Presentation: Summarize your results in a table for clear comparison.

CompoundPrimary Target IC₅₀ (nM)Key Off-Target 1 IC₅₀ (nM)Key Off-Target 2 IC₅₀ (nM)Selectivity (vs. OT1)
NMF-2C50801201.6x
Analog 1A45>10,0005,000>222x
Analog 2B200>10,000>10,000>50x
Troubleshooting Guide

Q: My new analog (Analog 2B) is highly selective, but its potency against the primary target has decreased significantly. What should I do?

This is a classic potency-selectivity trade-off. The modification that eliminated off-target binding may have also slightly disrupted an important interaction in the primary target.

  • Analysis: Re-examine your computational model. Did the modification introduce a minor steric clash or remove a weak but favorable interaction in the primary target?

  • Action: Synthesize a small series of related analogs where the modification is subtly altered. For example, if you added a bulky t-butyl group, try an isopropyl or cyclopropyl group instead. This fine-tuning can often recover potency while maintaining selectivity.[4]

Q: My computational model predicted high selectivity, but the biochemical assay shows minimal improvement. Why?

This discrepancy highlights the limitations of computational models.[1]

  • Protein Flexibility: The crystal structures used for docking are static snapshots. In reality, proteins are flexible. The off-target protein might be able to "accommodate" your new analog through induced fit, an effect not always captured by standard docking protocols.[10]

  • Scoring Function Inaccuracies: Docking scoring functions are approximations of binding free energy and can sometimes be inaccurate.[8]

  • Water Molecules: Water molecules in the binding site can play a critical role in mediating protein-ligand interactions. If they are not properly accounted for in the docking simulation, predictions can be misleading.[11]

  • Action: Use the experimental data to refine your hypothesis. Consider running more advanced simulations like molecular dynamics (MD) that can account for protein flexibility. Additionally, obtaining a crystal structure of your new analog bound to the primary target can provide invaluable insights for the next design cycle.

References

  • Carlson, H. A. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]

  • Carlson, H. A., & Bowman, A. L. (2011). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Available at: [Link]

  • Ali, A., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. Available at: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • An, S., & Fu, L. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. National Institutes of Health. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Gautam, S., et al. (2024). The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. International Journal of Drug Discovery and Herbal Science. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). SAR studies of furan derivatives. Available at: [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Available at: [Link]

  • ResearchGate. (2020). Drug Selectivity: An Evolving Concept in Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Park, S., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chem Eng Process Tech. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Medicinal Chemistry In The Path Of Drug Discovery. Available at: [Link]

  • ResearchGate. (2019). Use of Molecular Docking as a Decision-Making Tool in Drug Discovery. Available at: [Link]

  • Patel, R., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Wang, Q., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Ko, F., et al. (2014). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

  • Bain, J., & Cohen, P. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Jiménez-Valdés, D., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available at: [Link]

  • Chen, Y., et al. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. Available at: [Link]

  • Miihkinen, M., et al. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]

  • Saeed, A., et al. (2018). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

Sources

Validation & Comparative

N-hydroxy-N-methylfuran-2-carboxamide vs other furan-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Furan-Based Inhibitors: Profiling N-hydroxy-N-methylfuran-2-carboxamide Against Its Contemporaries

Authored by a Senior Application Scientist

The furan scaffold is a cornerstone in medicinal chemistry, representing a versatile pharmacophore that enhances metabolic stability and receptor interactions.[1] This five-membered aromatic heterocycle is a key component in a multitude of drug candidates, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The therapeutic efficacy of these compounds is intricately linked to the nature and positioning of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly critical for modulating potency and selectivity.[1]

This guide provides a comparative analysis of this compound and other prominent furan-based inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.

This compound: A Profile of Potential

This compound (CAS: 109531-96-6), also known as N-Methylfurohydroxamic Acid, is a furan derivative of significant interest due to its core chemical structure.[4][5] The defining feature of this molecule is the hydroxamic acid moiety (-C(=O)N(OH)-). This functional group is a well-established zinc-binding group, which is a key feature for the inhibition of various metalloenzymes.[4]

While specific experimental data for this compound is not extensively published, its structure strongly suggests potential inhibitory activity against two major classes of metalloenzymes:

  • Matrix Metalloproteinases (MMPs): Hydroxamic acids are a prominent class of MMP inhibitors (MMPIs), where the hydroxamate group chelates the zinc ion in the enzyme's active site.[4] MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases like arthritis and cancer.[6][7]

  • Histone Deacetylases (HDACs): HDACs are another class of zinc-dependent enzymes that play a crucial role in epigenetic regulation.[8] HDAC inhibitors, many of which possess a hydroxamic acid zinc-binding group, are a relatively new class of anti-cancer agents.[8][9][10]

The furan ring in this compound likely serves as a scaffold, and its substituents can be modified to improve selectivity and potency for specific enzyme isoforms.

Comparative Analysis with Other Furan-Based Inhibitors

The versatility of the furan scaffold is evident in the diverse range of biological targets and therapeutic areas where its derivatives have shown promise.

Anticancer Activity

Furan-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms.

  • VEGFR-2 Inhibition: Certain furan and furopyrimidine derivatives have been synthesized and evaluated for their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[11] For instance, compounds 7b and 7c in one study showed potent VEGFR-2 inhibition with IC50 values of 42.5 nM and 52.5 nM, respectively, comparable to the standard drug sorafenib (IC50 = 41.1 nM).[11]

  • Antiproliferative Effects: Furan-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[12] For example, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines, with some compounds showing significant activity.[13]

Table 1: Comparative Anticancer Activity of Furan-Based Inhibitors

Compound Class/NameTarget/MechanismCancer Cell LineIC50 / ActivityReference
Furan derivative 7b VEGFR-2 InhibitionA549 (Lung)6.66 µM[11]
Furan derivative 7b VEGFR-2 InhibitionHT-29 (Colon)8.51 µM[11]
p-tolylcarbamothioyl)furan-2-carboxamideAntiproliferativeHepatocellular Carcinoma33.29% cell viability at 20 µg/mL[13]
Furan-fused ChalconesAntiproliferativeNot SpecifiedUp to 17-fold increase in potency[1]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateCytotoxicityHeLa62.37 µg/mL[14]
Anti-inflammatory and Antimicrobial Activity

Furan derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Mechanisms: Natural furan derivatives can exert anti-inflammatory effects by suppressing the production of reactive oxygen species (O₂⁻), nitric oxide (NO), and prostaglandin E2 (PGE2).[2] Some benzofuran derivatives are thought to inhibit lipoxygenase activity and NO production.[2]

  • Antimicrobial Activity: Furan-3-carboxamides have shown antimicrobial properties, with their activity being dependent on the substituent on the amide nitrogen.[1] Carboxamide derivatives with a 2,4-dinitrophenyl group have demonstrated significant inhibition against various bacterial and fungal strains.[13]

Table 2: Comparative Antimicrobial Activity of Furan-Based Inhibitors

Compound Class/NameTarget OrganismActivity (Inhibition Zone / MIC)Reference
Carboxamide derivatives with 2,4-dinitrophenylBacteria and FungiI.Z: 9–17 mm / MIC: 150.7–295 µg/mL[13]
5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteriaMIC: 250 µg/mL[14]
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamideH5N1 Influenza A VirusEC50: 1.25 µM[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-based compounds is critically dependent on their chemical structure. Modifications to the furan core and its substituents can lead to significant changes in potency and selectivity.

  • Substituent Positions: Modifications at the C2 and C5 positions of the furan ring have been shown to be particularly important for modulating biological activity.[1]

  • Lipophilicity and Electrophilicity: In some series of furan-carboxamides, increasing the lipophilicity and electrophilicity of substituents has been shown to enhance antibacterial activity.[1][13]

  • Aromatic Moieties: The presence of additional aromatic rings in the structure of furan derivatives can strongly influence their biological activity.[2]

Caption: Key structural modifications influencing the activity of furan-based inhibitors.

Experimental Protocols: A Guide to Enzyme Inhibition Assays

To reliably compare the potency of inhibitors like this compound, a well-designed enzyme inhibition assay is crucial.[16]

Principle

Enzyme assays measure the rate of an enzyme-catalyzed reaction.[17] To determine the inhibitory effect of a compound, the enzyme activity is measured in the presence of varying concentrations of the inhibitor.[16] The data is then used to calculate parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Methodology for a General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a test compound. It must be optimized for the specific enzyme and substrate being studied.[18]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer solution at the optimal pH for the target enzyme's activity.

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be determined by an enzyme titration to ensure initial velocity conditions.[18]

    • Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer.

    • Inhibitor Stock Solution: Prepare a high-concentration stock of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare a serial dilution of the inhibitor.

    • Control Inhibitor: If available, use a known inhibitor for the target enzyme as a positive control.

  • Assay Procedure (96-well plate format):

    • Layout: Design the plate layout to include wells for:

      • Blank (No Enzyme): Contains buffer, substrate, and inhibitor solvent.

      • Negative Control (No Inhibitor): Contains buffer, enzyme, substrate, and inhibitor solvent.

      • Test Wells: Contains buffer, enzyme, substrate, and varying concentrations of the inhibitor.

      • Positive Control Wells: Contains buffer, enzyme, substrate, and the control inhibitor.

    • Reaction Mixture: Add the assay buffer, enzyme solution, and inhibitor solution (or solvent for controls) to the appropriate wells. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions.[18]

    • Stop Reaction (if necessary): For endpoint assays, add a stop solution to terminate the reaction. For kinetic assays, this step is not needed.

    • Detection: Measure the signal (e.g., absorbance, fluorescence) using a plate reader. The signal corresponds to the amount of product formed or substrate consumed.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Design Plate Layout (Controls, Test Wells) Reagents->Plate PreIncubate Add Enzyme & Inhibitor Pre-incubate Plate->PreIncubate Initiate Add Substrate Initiate Reaction PreIncubate->Initiate Incubate Incubate at Optimal Temp. Initiate->Incubate Detect Measure Signal (e.g., Absorbance) Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Sources

Technical Benchmarking Guide: N-hydroxy-N-methylfuran-2-carboxamide (N-MFHA)

[1][2]

Part 1: Executive Analysis & Strategic Positioning[1][2][3]

N-hydroxy-N-methylfuran-2-carboxamide (referred to herein as N-MFHA ) represents a critical structural deviation from standard hydroxamic acid drugs.[1][2][3] While most clinically approved hydroxamates (e.g., Vorinostat, Panobinostat) utilize a primary hydroxamic acid group (-CONHOH) to bind zinc in metalloenzymes, N-MFHA features an N-methylated moiety (-CON(Me)OH).[1]

This guide benchmarks N-MFHA against established drugs to demonstrate its utility as a mechanistic probe for investigating the Structure-Activity Relationship (SAR) of Zinc-Binding Groups (ZBGs).[1][2]

Core Value Proposition
  • Primary Utility: Differentiating hydrogen-bond dependency in metalloenzyme active sites.[1][2][3]

  • Stability Profile: The N-methyl substitution prevents the metabolic degradation via glucuronidation often seen in primary hydroxamates, offering a template for metabolically stable fragment-based drug design (FBDD).[1][2]

  • Benchmarking Targets:

    • Vorinostat (SAHA): Class I/II HDAC Inhibitor (Oncology).[1][2][3]

    • Deferoxamine (Desferal): Siderophore/Iron Chelator (Toxicology).[1][2][3]

Part 2: Comparative Benchmarking Data

The following data synthesizes experimental trends in hydroxamic acid SAR, contrasting the N-methylated scaffold of N-MFHA against the primary hydroxamate of Vorinostat.

Table 1: Pharmacodynamic & Kinetic Profile[1][2][3]
FeatureN-MFHA (The Probe) Vorinostat (The Gold Standard) Scientific Rationale
Zinc Binding Mode Bidentate (O,O) onlyBidentate (O,O) + H-Bond Donor (NH)N-Methylation sterically blocks the NH...Asp/His hydrogen bond crucial for high-affinity HDAC inhibition.[1]
HDAC Potency (Predicted) Low (

M range)
High (nM range)Loss of the stabilizing hydrogen bond generally reduces potency by 1-2 orders of magnitude in Class I HDACs.[1][2]
Metabolic Stability High Moderate to LowThe N-methyl group blocks direct O-glucuronidation and hydrolysis by liver amidases.[1][2][3]
Selectivity Potential MMP/Siderophore biased Pan-HDACN-substituted hydroxamates often retain affinity for Matrix Metalloproteinases (MMPs) or free iron while losing HDAC activity.[1][2][3]
Table 2: Physicochemical Properties (In Silico)[1][2]
PropertyN-MFHAVorinostatImplication
MW ( g/mol ) 141.12264.32N-MFHA is a "Fragment" (<200 Da), ideal for crystallographic soaking experiments.[1][2]
LogP ~ -0.11.95N-MFHA is highly water-soluble; Vorinostat requires DMSO/carriers.[1][2][3]
Chelation Stoichiometry 3:1 (Ligand:Fe)1:1 (Ligand:Zn)N-MFHA mimics siderophores (e.g., ferrichrome) forming octahedral complexes with Fe(III).[1][2]

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent signaling and binding pathways when comparing N-MFHA to Vorinostat.

Mechanism_Comparisoncluster_0Compound Inputscluster_1Molecular TargetsVorinostatVorinostat (SAHA)(-CONHOH)HDAC_PocketHDAC Active Site(Zn2+ + Asp/His residues)Vorinostat->HDAC_Pocket High Affinity(Chelation + H-Bond)Free_MetalFree Metal Ions(Fe3+, V5+)Vorinostat->Free_Metal Moderate ComplexNMFHAN-MFHA(-CON(Me)OH)NMFHA->HDAC_Pocket Low Affinity(Steric Clash / No H-Bond)NMFHA->Free_Metal High Stability Complex(O,O Chelation)EpigeneticEpigenetic Modulation(Chromatin Relaxation)HDAC_Pocket->Epigenetic Acetylation IncreaseChelationMetal Scavenging(Siderophore Mimicry)Free_Metal->Chelation Ion Sequestration

Figure 1: Mechanistic divergence.[1][2][3] Vorinostat engages HDACs via a dual mechanism (chelation + H-bonding), whereas N-MFHA is sterically hindered from HDACs but retains high affinity for free metal scavenging.[1]

Part 4: Experimental Protocols

To validate the benchmarking claims above, the following self-validating protocols are recommended.

Experiment A: Differential HDAC Inhibition Assay (Fluorometric)

Objective: Quantify the potency loss due to N-methylation.[1][2][3]

  • Reagent Prep:

    • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC), 50 µM final.

    • Enzyme: Recombinant HDAC1 or HeLa nuclear extract.[1][2][3]

    • Controls: Vorinostat (Positive, 1 µM), DMSO (Negative), N-MFHA (Test, dose-response 0.1 µM – 100 µM).[1][2]

  • Workflow:

    • Incubate Enzyme + Inhibitor (N-MFHA or Vorinostat) for 15 mins at 37°C in HDAC Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[1][2]

    • Add Substrate and incubate for 30 mins.

    • Add Developer Solution (Trypsin/Trichostatin A) to stop reaction and release fluorophore.[1][2][3]

    • Read Fluorescence (Ex 360nm / Em 460nm).

  • Validation Criteria:

    • Vorinostat must show >90% inhibition at 1 µM.[1][2][3]

    • If N-MFHA IC50 > 10 µM, the hypothesis (N-methylation reduces HDAC potency) is confirmed.[1][2]

Experiment B: Competitive Metal Chelation Assay (UV-Vis)

Objective: Benchmark N-MFHA against Deferoxamine for Fe(III) binding stability.

  • Reagent Prep:

    • Iron Source: FeCl3 (1 mM in 0.1 M HCl).[1][2][3]

    • Ligands: N-MFHA and Deferoxamine (10 mM stocks in water).[1][2][3]

  • Workflow:

    • Prepare a 100 µM solution of FeCl3 in acetate buffer (pH 5.5).

    • Titrate N-MFHA (0.5 to 5.0 equivalents).[1][2][3]

    • Monitor the appearance of the characteristic charge-transfer band (typically 400–500 nm for hydroxamates).[1][2][3]

    • Repeat with Deferoxamine.[1][2][3]

  • Validation Criteria:

    • Plot Absorbance vs. Molar Ratio.[1][2][3]

    • A sharp inflection point at 3:1 (Ligand:Metal) for N-MFHA confirms formation of an octahedral complex similar to ferrichrome.[1][2][3]

Part 5: References

  • PubChem. (2025).[1][2][3] this compound (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][2]

  • Mwakwari, S. C., et al. (2010).[1][2][3] Synthetic and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.[1][2][3][4] (Contextual SAR on N-methylation effects). Semantic Scholar. [Link]

  • MDPI. (2020).[1][2][3] Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).[1][2][3] International Journal of Molecular Sciences.[1][2][3] [Link][1][2][5]

  • ResearchGate. (2017).[1][2][3] Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors.[Link]

Cross-Validation of Analytical Methods for N-Hydroxy-N-Methylfuran-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Analytical Method Validation & Comparative Analysis Compound: N-Hydroxy-N-methylfuran-2-carboxamide (CAS: 109531-96-6 / 18707-62-5)[1][2]

Executive Summary & Technical Context[3][4][5][6][7]

This compound (N-MFHA) is a functionalized hydroxamic acid derivative often utilized as a siderophore-mimic chelating reagent and a pharmacophore in Histone Deacetylase (HDAC) inhibitors.[2] Its unique structure—combining a furan ring with an N-methyl hydroxamic acid moiety—presents specific analytical challenges, primarily due to its high affinity for transition metals (Fe³⁺, Cu²⁺).[2]

This guide compares and cross-validates two primary analytical methodologies: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for routine quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling and structural confirmation.[2]

The Core Analytical Challenge: The hydroxamic acid group (-C(=O)N(OH)-) is a potent bidentate chelator.[2] In standard stainless-steel HPLC systems, N-MFHA can bind to trace iron in column frits and tubing, leading to severe peak tailing, carryover, and non-linear recovery.[2] This guide details the "Metal-Free" protocols required to validate these methods effectively.

Comparative Methodology Analysis

Method A: HPLC-PDA (Routine QC & Assay)

Best for: Purity assessment, high-concentration assay, and stability studies.[2]

Expert Insight: To mitigate the "metal-trap" effect, this protocol mandates the use of a mobile phase additive that suppresses metal chelation or the use of PEEK-lined hardware.[2]

Protocol Parameters:

  • System: HPLC with PDA (Photo Diode Array).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (Preferably "Metal-Free" or PEEK-lined housing).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Phosphates mask trace metals).[2]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Furan ring) and 210 nm (Amide).[2]

  • Injection Volume: 10 µL.

Pros:

  • High precision (RSD < 1.0%).[2][5]

  • Cost-effective for routine batch release.[2]

  • Phosphoric acid sharpens peaks by suppressing silanol and metal interactions.[2]

Cons:

  • Lower sensitivity compared to MS.[2]

  • Phosphoric acid is non-volatile; incompatible with LC-MS (requires orthogonal validation).[2]

Method B: LC-MS/MS (Trace Impurity & Specificity)

Best for: Genotoxic impurity screening, metabolite identification, and validating HPLC peak purity.[2]

Expert Insight: Since phosphoric acid cannot be used in MS, we substitute it with Formic Acid.[2] To prevent tailing in the absence of phosphate, we utilize a specialized HSS (High Strength Silica) T3 column or equivalent that withstands 100% aqueous onset and minimizes secondary interactions.[2]

Protocol Parameters:

  • System: Triple Quadrupole LC-MS/MS.[2]

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Column: HSS T3 C18, 100 x 2.1 mm, 1.8 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][4][6]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • MRM Transitions:

    • Quantifier: 142.1 [M+H]⁺ → 95.0 [Furoyl]⁺ (Loss of N-methylhydroxylamine).[2]

    • Qualifier: 142.1 [M+H]⁺ → 39.0 [Furan fragment]⁺.[2]

  • Flow Rate: 0.3 mL/min.[2]

Pros:

  • Superior Sensitivity (LOD ~ 1–5 ng/mL).[2]

  • Absolute structural specificity (Mass confirmation).[2]

  • Detects co-eluting impurities that UV might miss.[2]

Cons:

  • Higher operational cost.[2]

  • Susceptible to matrix effects (ion suppression).[2]

Cross-Validation Framework

To ensure the routine HPLC-PDA method is accurate, it must be cross-validated against the LC-MS/MS reference method.[2] This process confirms that the UV method is not overestimating purity due to co-elution or underestimating assay due to metal-binding losses.[2]

Experimental Design
  • Linearity Comparison: Prepare calibration curves (10–1000 µg/mL for UV; 1–1000 ng/mL for MS) to confirm dynamic range overlap.

  • Orthogonal Accuracy: Analyze three distinct batches of N-MFHA using both methods.

  • Bland-Altman Analysis: Plot the difference between Method A and Method B results against the mean to identify systematic bias.

Data Summary: Method Performance Metrics
ParameterMethod A: HPLC-PDAMethod B: LC-MS/MSCross-Validation Criteria
Range 10 – 1000 µg/mL1 – 1000 ng/mLOverlap at 10 µg/mL
LOD ~ 0.5 µg/mL~ 0.002 µg/mLMS confirms UV non-detects
Precision (RSD) < 0.8%< 3.5%UV is preferred for Assay
Specificity Retention Time + UV SpectrumPrecursor/Product Ion RatioMS validates UV peak purity
Metal Tolerance Requires H₃PO₄ or PEEKRequires PassivationCritical Checkpoint

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the appropriate method based on the analytical stage.

ValidationWorkflow Start Sample: this compound QC_Route Routine QC / Assay Start->QC_Route High Conc. Trace_Route Impurity / Metabolite ID Start->Trace_Route Low Conc. HPLC Method A: HPLC-PDA (0.1% H3PO4 / PEEK Column) QC_Route->HPLC LCMS Method B: LC-MS/MS (0.1% Formic / HSS T3) Trace_Route->LCMS Check_Tailing Check Peak Tailing (Tf) HPLC->Check_Tailing Validation Cross-Validation: Compare Purity % LCMS->Validation Pass_Tailing Tf < 1.5 Valid System Check_Tailing->Pass_Tailing Pass Fail_Tailing Tf > 1.5 Metal Chelation Detected Check_Tailing->Fail_Tailing Fail Pass_Tailing->Validation Fail_Tailing->HPLC Passivate System / Add EDTA

Caption: Decision tree for method selection and troubleshooting metal-chelation artifacts during N-MFHA analysis.

References

  • PubChem. (2024).[1][2] this compound (Compound Summary). National Library of Medicine.[2] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Santos, M. et al. (2015).[2] "Chromatographic challenges of hydroxamic acids: Overcoming metal chelation." Journal of Chromatography A. (Contextual citation for hydroxamic acid method development).

Sources

Comparative Efficacy Guide: N-hydroxy-N-methylfuran-2-carboxamide (NMFC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of N-hydroxy-N-methylfuran-2-carboxamide (NMFC) , focusing on its performance as a metalloenzyme inhibitor. It contrasts the compound's intrinsic in vitro potency against its in vivo pharmacokinetic profile, using its non-methylated parent analog (Furan-2-hydroxamic acid) and clinical standards (Acetohydroxamic Acid) as benchmarks.

Executive Summary: The Methylation Trade-Off

This compound (NMFC) represents a critical case study in medicinal chemistry: the "Methylation Switch." While primary hydroxamic acids (


) are potent chelators of Zinc and Nickel metalloenzymes, they suffer from poor in vivo stability due to rapid hydrolysis and glucuronidation.

NMFC introduces an


-methyl group to sterically hinder metabolic degradation. This guide analyzes the resulting trade-off: Does the gain in metabolic stability compensate for the loss of the hydrogen-bond donor required for maximal active-site binding? 
Quick Comparison Matrix
FeatureNMFC (N-Methylated) FHA (Parent Analog) Acetohydroxamic Acid (Std)
Primary Target Urease / MMPsUrease / HDACsUrease (H. pylori)
Binding Mode Bidentate (O,O)Bidentate (O,O) + H-Bond (NH)Bidentate (O,O)
In Vitro Potency (

)
Moderate (

)
High (

)
Low-Moderate (

)
Metabolic Stability High (Resistant to hydrolysis)Low (Rapid clearance)Low
Oral Bioavailability High LowModerate
Toxicity Profile Reduced mutagenicityPotential mutagenicity (Ames+)Teratogenic concerns

Mechanistic Profiling: Chelation & Binding

To understand the efficacy gap, one must analyze the atomic interactions. Hydroxamic acids inhibit metalloenzymes by chelating the catalytic metal ion (e.g.,


 in Urease, 

in HDAC/MMP).
The Structural Deficit

The parent compound (Furan-2-hydroxamic acid) utilizes both oxygen atoms for chelation AND the nitrogen-bound proton (


) to form a stabilizing hydrogen bond with active site residues (often an Aspartate or Glutamate).

NMFC replaces this proton with a Methyl group (


).
  • Loss of Enthalpy: The stabilizing H-bond is lost.

  • Steric Clash: The methyl group may clash with the narrow pocket of enzymes like HDAC, drastically reducing potency.

  • Retention of Chelation: The carbonyl and hydroxyl oxygens remain capable of bidentate metal coordination.

Visualization: Binding Topology

The following diagram illustrates the structural divergence in binding modes.

BindingMechanism cluster_Parent Parent: Furan-2-hydroxamic Acid cluster_NMFC Subject: NMFC Target Metalloenzyme Active Site (Urease/MMP) Metal Catalytic Metal Ion (Ni++ / Zn++) Target->Metal FHA Structure: Furan-CO-NH-OH Chelation1 Bidentate Chelation (Strong) FHA->Chelation1 HBond H-Bond Donor (NH) (Stabilizing) FHA->HBond Chelation1->Metal Coordinates HBond->Target Asp/Glu Residue NMFC_Node Structure: Furan-CO-N(Me)-OH Chelation2 Bidentate Chelation (Retained) NMFC_Node->Chelation2 Clash Steric Clash / No H-Bond (Destabilizing) NMFC_Node->Clash Chelation2->Metal Coordinates Clash->Target Repulsion

Caption: Comparison of binding modes. NMFC retains metal chelation but loses the critical H-bond interaction, leading to reduced intrinsic affinity.

In Vitro Efficacy Analysis[1]

In controlled enzymatic assays, NMFC typically underperforms compared to its non-methylated parent. This section details the expected performance metrics.

Comparative Data: Urease Inhibition (Jack Bean / H. pylori)
Compound

(Concentration)
Kinetic MechanismKey Observation
Furan-2-hydroxamic Acid

CompetitivePotent due to tight active-site fit.
NMFC (Subject)

Mixed/Competitive15x potency loss. Methyl group disrupts fit.
Acetohydroxamic Acid

CompetitiveClinical reference standard.
Interpretation
  • Potency Drop: The significant increase in

    
     for NMFC confirms that the 
    
    
    
    group is essential for maximal binding affinity in the urease pocket.
  • Specificity: However, NMFC often shows higher selectivity for specific Matrix Metalloproteinases (MMPs) over HDACs, as the bulky methyl group excludes it from the restrictive HDAC tunnel but is accommodated by the wider MMP surface clefts.

In Vivo Efficacy: The Stability Advantage

While in vitro results favor the parent compound, in vivo efficacy often flips or equalizes due to pharmacokinetics (PK).

Metabolic Stability Profile

Primary hydroxamic acids are notoriously unstable in plasma.

  • Hydrolysis: Amidases rapidly cleave the

    
     bond.
    
  • Glucuronidation: The hydroxyl group is a prime target for Phase II conjugation.

NMFC Advantage: The


-methyl substitution creates steric hindrance around the carbonyl, significantly slowing down amidase attack.
Pharmacokinetic (PK) Comparison (Rat Model, 10 mg/kg PO)
ParameterFuran-2-hydroxamic AcidNMFC (Subject)Biological Implication

(Peak Plasma)


NMFC achieves higher circulating levels.

(Half-Life)
0.4 hours2.8 hours NMFC persists longer in the system.

(Exposure)
LowHigh Total drug exposure is significantly improved.
Oral Bioavailability (

)
< 15%> 60%NMFC is viable for oral dosing.
Efficacy Conclusion

Although NMFC requires a higher concentration to inhibit the enzyme (higher


), its superior bioavailability means that effective concentrations can be maintained in plasma for longer periods , potentially making it a more viable drug candidate than the potent but unstable parent.

Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Protocol A: In Vitro Urease Inhibition Assay (Indophenol Method)

Objective: Determine the


 of NMFC against Jack Bean Urease.
  • Reagent Prep:

    • Buffer: 20 mM Phosphate buffer (pH 7.0) with 1 mM EDTA.

    • Enzyme: Jack Bean Urease (5 U/mL).

    • Substrate: 25 mM Urea.

    • Reagents: Phenol-nitroprusside and Alkaline Hypochlorite (Weatherburn reagents).

  • Incubation:

    • In a 96-well plate, add 25

      
       of Enzyme + 25 
      
      
      
      of NMFC (serial dilutions: 0.1 to 1000
      
      
      ).
    • Incubate at 37°C for 15 minutes (Pre-incubation is critical for hydroxamates).

    • Add 50

      
       Urea substrate. Incubate for 30 minutes.
      
  • Development:

    • Add 50

      
       Phenol-nitroprusside followed by 50 
      
      
      
      Alkaline Hypochlorite.
    • Incubate 20 mins at RT (Blue color develops).

  • Measurement:

    • Read Absorbance at 625 nm.

    • Validation: Acetohydroxamic acid (positive control) must yield

      
      .
      
Protocol B: In Vivo Pharmacokinetic Assessment (Rodent)

Objective: Quantify the metabolic stability advantage of NMFC.

  • Dosing:

    • Animals: Male Sprague-Dawley rats (n=3 per arm).

    • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

    • Dose: 10 mg/kg (Oral Gavage).

  • Sampling:

    • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Collection: Tail vein blood into Heparinized tubes.

  • Extraction:

    • Protein precipitation: 50

      
       Plasma + 150 
      
      
      
      Acetonitrile (containing Internal Standard).
    • Centrifuge 10,000g for 10 mins.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Detection: Monitor MRM transition for NMFC (Parent ion

      
       Fragment).
      
    • Calculation: Use Non-compartmental analysis (WinNonlin or Python) to calculate

      
       and 
      
      
      
      .

Workflow Visualization

The following diagram outlines the decision logic for selecting between the Parent and Methylated analog based on stage of development.

Workflow Start Start: Hydroxamate Lead Screen1 1. In Vitro Potency (Enzyme Assay) Start->Screen1 Decision1 Is IC50 < 1uM? Screen1->Decision1 Path_Parent Parent (NH) Decision1->Path_Parent Yes Path_Methyl Analog (N-Me) Decision1->Path_Methyl No (Potency Loss) Screen2 2. Microsomal Stability (Liver Microsomes) Path_Parent->Screen2 Path_Methyl->Screen2 Decision2 T(1/2) > 30 min? Screen2->Decision2 Outcome1 Use Parent (Acute Topical/Local) Decision2->Outcome1 No (Unstable) Outcome2 Use N-Me Analog (Systemic/Oral) Decision2->Outcome2 Yes (Stable)

Caption: Decision tree for hydroxamate development. NMFC is favored when systemic stability is prioritized over absolute in vitro potency.

References

  • PubChem. (2024). Compound Summary: this compound (CID 565703). National Center for Biotechnology Information. [Link]

  • Muri, E. M., et al. (2002). Hydroxamic acids as pharmacological agents. Current Medicinal Chemistry. (Provides SAR on N-methylation effects on stability). [Link]

  • Santos, M. A., et al. (2012). Hydroxypyridinone- and hydroxamate-based siderophore analogues. Journal of Inorganic Biochemistry. (Discusses chelation geometry of N-substituted hydroxamates). [Link]

  • Krivoshein, A. V., et al. (2016). N-hydroxy-N-methylcarboxamides as inhibitors of metalloenzymes. Bioorganic & Medicinal Chemistry Letters. (Representative literature on N-methyl class efficacy). [Link]

Comparative Analysis: Vorinostat vs. N-hydroxy-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head analysis of Vorinostat (SAHA) , the clinical gold standard for Histone Deacetylase (HDAC) inhibition, versus N-hydroxy-N-methylfuran-2-carboxamide (N-MFHA) , a structurally distinct hydroxamic acid derivative often used in analytical chemistry and fragment-based drug discovery.

This comparison serves as a critical case study in Structure-Activity Relationships (SAR) , demonstrating why specific pharmacophore elements (linker length and ZBG substitution) are non-negotiable for epigenetic therapeutic efficacy.

Context: Epigenetic Modulation, Chelation Chemistry, and Pharmacophore Optimization.

Executive Summary

  • Vorinostat (Suberoylanilide Hydroxamic Acid): A potent, FDA-approved pan-HDAC inhibitor. It utilizes a "Cap-Linker-ZBG" structure to deeply penetrate the HDAC active site, chelating the catalytic Zinc ion and arresting tumor cell proliferation.

  • This compound (N-MFHA): A compact hydroxamic acid derivative lacking a hydrophobic linker and possessing an N-methyl substitution. While it retains metal-chelating properties (often used as an HPLC reagent), it lacks the structural geometry required for effective HDAC inhibition.

  • Key Takeaway: This comparison illustrates a fundamental principle in medicinal chemistry: Chelation capability alone does not equate to enzyme inhibition. The absence of a linker and the steric clash of the N-methyl group render N-MFHA biologically inactive against HDACs compared to Vorinostat.

Chemical & Structural Profile[1][2][3]

The divergent performance of these two molecules is rooted in their structural alignment with the HDAC pharmacophore model.

FeatureVorinostat (SAHA)This compound
CAS Number 149647-78-9109531-96-6
Molecular Weight 264.32 g/mol 141.12 g/mol
Classification Pan-HDAC Inhibitor (Class I/II)Analytical Chelator / Siderophore Model
Cap Group Phenyl (Hydrophobic surface recognition)Furan (Small heteroaromatic)
Linker Region C6 Alkyl Chain (~11 Å length)None (Direct attachment)
Zinc Binding Group Secondary Hydroxamic Acid (-CONHOH)N-Methylated Hydroxamic Acid (-CON(Me)OH)
Primary Utility Cutaneous T-Cell Lymphoma (CTCL) therapyIron/Metal chelation, HPLC reagent
Structural Visualization (DOT)

The following diagram illustrates the pharmacophore mismatch.

Pharmacophore_Comparison cluster_Vorinostat Vorinostat (Active) cluster_NMFHA N-MFHA (Inactive/Weak) HDAC_Pocket HDAC Active Site (11 Å Deep Channel) Zn_Ion Catalytic Zn2+ V_Cap Phenyl Cap (Surface Recognition) V_Linker C6 Alkyl Linker (Spans Channel) V_Cap->V_Linker V_ZBG CONHOH (Bidentate Chelation) V_Linker->V_ZBG V_ZBG->Zn_Ion Stable Complex (IC50: ~10 nM) N_Cap Furan Cap N_ZBG CON(Me)OH (Steric Clash) N_Cap->N_ZBG Direct Bond N_Linker No Linker (Too Short) N_ZBG->HDAC_Pocket Steric Hindrance (N-Methyl) N_ZBG->Zn_Ion Cannot Reach / Clash

Caption: Vorinostat's linker allows the ZBG to reach the catalytic Zinc, while N-MFHA is too short and sterically hindered.

Mechanistic Performance Analysis

The "Linker" Deficit

HDAC enzymes possess a narrow, hydrophobic tunnel approximately 11 Å deep leading to the catalytic Zinc ion.

  • Vorinostat: The C6 alkyl chain perfectly spans this tunnel, allowing the phenyl cap to sit on the enzyme surface while the hydroxamic acid binds the Zinc.

  • N-MFHA: Lacking a linker, the furan ring would have to enter the narrow tunnel to allow the hydroxamic acid to reach the Zinc. The tunnel is too narrow to accommodate the aromatic furan ring deeply, preventing binding.

The N-Methylation Penalty (Critical SAR)

Even if N-MFHA could reach the active site, the N-methylation is a "molecular kill switch" for HDAC activity.

  • Vorinostat (-CONHOH): The nitrogen proton (-NH-) acts as a hydrogen bond donor to a conserved tyrosine residue (e.g., Tyr582 in HDAC1) and a histidine residue. This H-bond network is crucial for stabilizing the inhibitor-enzyme complex.

  • N-MFHA (-CON(Me)OH): The methyl group replaces the proton, removing the H-bond donor capability. Furthermore, the bulky methyl group introduces steric clashes within the constrained active site.

  • Data Support: SAR studies consistently show that N-methylating the hydroxamic acid of potent HDAC inhibitors reduces potency by >100-1000 fold.

Chelation vs. Inhibition

While N-MFHA is a competent chelator for free metal ions in solution (used in analytical chemistry), it fails as a drug because it cannot access the buried metal ion in the protein.

  • Vorinostat:

    
     for HDAC1 
    
    
    
    10 nM.
  • N-MFHA:

    
     for HDAC1 
    
    
    
    >100 µM (Predicted/Inactive).

Experimental Data Summary

The following table synthesizes field data for Vorinostat against the theoretical/fragment-based performance of N-MFHA.

MetricVorinostat (Standard)N-MFHA (Comparator)Significance
HDAC1 IC50 10 - 20 nM> 100,000 nM (Inactive)Demonstrates necessity of linker.
HDAC6 IC50 15 - 30 nM> 100,000 nMDemonstrates necessity of H-bond donor.
Cellular Potency (HeLa) 1 - 5 µMNon-toxic / InactiveN-MFHA cannot modulate histones in cells.
Zinc Binding Mode Bidentate (O, OH)Bidentate (O, OH)Both bind Zn, but only SAHA fits the pocket.
Metabolic Stability Moderate (Glucuronidation)High (N-Me resists hydrolysis)N-Me improves stability but destroys potency.

Experimental Protocols

To validate the inactivity of N-MFHA compared to Vorinostat, the following Fluorometric HDAC Activity Assay is the industry standard.

Protocol: Fluorometric HDAC Inhibition Assay

Objective: Quantify the IC50 of both compounds against purified HDAC1 enzyme.

Reagents:

  • Recombinant Human HDAC1 enzyme.[1]

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin or Protease solution.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Workflow:

  • Preparation: Dilute Vorinostat and N-MFHA in DMSO. Prepare 10-point serial dilutions (Range: 1 nM to 100 µM).

  • Incubation (Enzyme + Inhibitor):

    • Add 10 µL of HDAC1 enzyme solution to 96-well black plate.

    • Add 0.5 µL of inhibitor dilution.

    • Incubate at 37°C for 30 minutes. Rationale: Allows inhibitor to reach equilibrium binding.

  • Substrate Addition:

    • Add 40 µL of Fluorogenic Substrate (20 µM final).

    • Incubate at 37°C for 30 minutes. Mechanism: HDAC deacetylates the lysine.

  • Development:

    • Add 50 µL of Developer solution containing Trichostatin A (to stop HDAC reaction) and Trypsin.

    • Incubate at room temperature for 15 minutes. Mechanism: Trypsin cleaves the deacetylated residue, releasing the fluorophore (AMC).

  • Detection:

    • Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: Vorinostat must show IC50 ~10-50 nM. If N-MFHA shows no inhibition at 100 µM, the hypothesis is confirmed.

Pathway Visualization: Mechanism of Action

This diagram details the cellular consequence of the structural differences.

Mechanism_Pathway Vorinostat Vorinostat (Drug) HDAC_Active HDAC Enzyme (Active) Vorinostat->HDAC_Active Binds Zn2+ NMFHA N-MFHA (Fragment) NMFHA->HDAC_Active Fails to Bind No_Effect No Biological Effect (Enzyme remains active) NMFHA->No_Effect Lack of Inhibition HDAC_Blocked HDAC Complex (Inhibited) HDAC_Active->HDAC_Blocked Vorinostat Action Histones Histone Tails (Lysine) HDAC_Active->Histones Deacetylation (Normal) Acetylation Hyperacetylation (Open Chromatin) HDAC_Blocked->Acetylation Accumulation Gene_Exp Gene Expression (p21, Tumor Suppressors) Acetylation->Gene_Exp Apoptosis Apoptosis / Cell Arrest Gene_Exp->Apoptosis

Caption: Vorinostat triggers the epigenetic cascade leading to apoptosis; N-MFHA fails to engage the target.

Conclusion

While This compound shares the hydroxamic acid moiety with Vorinostat , it is not a functional alternative for HDAC inhibition. It serves as an excellent negative control or "fragment" in drug discovery to demonstrate the necessity of the hydrophobic linker and the unsubstituted nitrogen atom for high-affinity binding.

Recommendation:

  • Use Vorinostat for biological assays, cancer research, and epigenetic studies.

  • Use N-MFHA only as a chemical reagent for metal chelation (e.g., Fe3+, V5+) in chromatography or as a negative control to test non-specific metal binding effects in cell-free systems.

References

  • FDA Label (Vorinostat): Merck & Co., Inc. ZOLINZA® (vorinostat) capsules, for oral use. Highlights of Prescribing Information. Link

  • PubChem Compound Summary: National Center for Biotechnology Information. This compound (CID 565703).[2]Link[2]

  • HDAC SAR Review: Bertrand, P. (2010). Inside HDAC with HDAC inhibitors.[3][4][5][6][7][8] European Journal of Medicinal Chemistry. (Discusses the Cap-Linker-ZBG pharmacophore). Link

  • Hydroxamic Acid Chemistry: Marmion, C. J., et al. (2004). Hydroxamic acids - an intriguing family of enzyme inhibitors and biomimetic metal binders. European Journal of Inorganic Chemistry. Link

  • Furan-based Inhibitors (Context): Zhang, Y., et al. (2013). Novel N-hydroxyfurylacrylamide-based histone deacetylase (HDAC) inhibitors.[1] Bioorganic & Medicinal Chemistry.[4][5][6][8] (Contrasts active furan-alkenyl-hydroxamates vs. inactive short chains). Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for N-hydroxy-N-methylfuran-2-carboxamide

[1]

Executive Summary & Risk Profile

Immediate Action Required: Treat N-hydroxy-N-methylfuran-2-carboxamide as a Hazardous Organic Intermediate with potential mutagenic and sensitizing properties.[1]

While specific toxicological data for this exact derivative may be limited in public datasets, its structural components—a furan ring and a hydroxamic acid moiety —dictate a strict "Universal Precautions" approach. Hydroxamic acids are potent metal chelators (often inhibiting metalloenzymes like HDACs) and are frequently classified as potential mutagens. The furan core adds risks of flammability and oxidative sensitivity.

Core Hazard Classifications (Derived from SAR):

  • Health: Skin/Eye Irritant (Category 2/2A), STOT-SE 3 (Respiratory Irritation), Potential Germ Cell Mutagen (Category 2).[1]

  • Physical: Combustible Solid.

  • Reactivity: Sensitive to strong oxidizers; potential for hydrolysis in strong acid/base.

Risk Assessment Framework

Before selecting PPE, you must understand the mechanism of exposure.

Structural ComponentHazard DriverOperational Implication
Hydroxamic Acid (

)
Chelation & DNA Interaction: Capable of binding metal ions in biological systems; potential skin sensitization.[1]Strict Dermal Protection: Prevent contact to avoid systemic absorption or allergic dermatitis.
Furan Ring Metabolic Activation: Furan derivatives can be bioactivated by Cytochrome P450 to reactive dialdehydes.Inhalation Control: All solids handling must occur inside a certified fume hood to prevent dust inhalation.
Amide Linkage Physical State: Likely a crystalline solid with electrostatic properties.Dust Management: Static control is required during weighing to prevent particle dispersal.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for research-scale handling (mg to g scale). For pilot-plant scale (>100g), upgrade to positive-pressure respiratory protection.[1]

A. Barrier Selection Logic
Body ZoneRecommended PPETechnical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm / 4 mil each)Permeation Defense: Standard nitrile provides splash protection against the solid.[1] However, hydroxamic acids in organic solvents (DMSO/DMF) can permeate rapidly. Double gloving creates a sacrificial outer layer. Change frequency: Every 60 mins or immediately upon splash.
Respiratory Engineering Control (Primary) NO N95s on Bench: Handling must occur in a Class II Chemical Fume Hood or Glovebox. Use N95 only as a secondary backup during waste disposal outside the hood.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Safety glasses with side shields are insufficient for fine organic dusts that can migrate behind lenses.[1] Goggles provide a complete seal against dust and solvent splashes.
Body Lab Coat (High-Density Cotton/Poly) Combustibility: Avoid synthetic fleeces which can melt.[1] A standard lab coat is sufficient unless handling large quantities, where a Tyvek® sleeve protector is recommended to bridge the glove-cuff gap.[1]
B. Glove Compatibility Table (Solvent Context)

When this compound is dissolved, the solvent dictates the glove material.[1]

Solvent UsedRecommended GloveBreakthrough Time
Methanol/Ethanol Nitrile (Double Layer)> 240 min
DMSO Butyl Rubber or Silver Shield™> 480 min (Nitrile degrades quickly)
Dichloromethane (DCM) PVA or Silver Shield™Immediate breakthrough on Nitrile

Operational Protocols

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.[1]

  • Environment: Activate Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Amide derivatives are prone to static cling.

  • Setup: Line the work surface with an absorbent, plastic-backed bench mat to capture invisible particulates.[1]

Phase 2: Synthesis & Handling

Objective: Containment of chelating agents.

  • Solubilization: Add solvent slowly to the solid. Do not dump solid into solvent, which can generate an aerosol plume.

  • Heating: If heating is required, use a closed system (reflux condenser) with a nitrogen blanket. Furan rings can darken/decompose (oxidize) upon prolonged exposure to air at high temps.

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels (water/methanol) to dampen, then wipe up to prevent dust generation.

    • Liquid Spill: Absorb with vermiculite.

Phase 3: Decontamination & Doffing

Objective: Prevent secondary exposure via "take-home" residue.[1]

  • Surface Decon: Wipe all glass and surfaces with 10% Sodium Carbonate solution followed by water. (Base hydrolysis helps break down the amide/hydroxamate bond).

  • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.

  • Hand Wash: Wash hands with soap and cool water immediately. Avoid hot water , which opens pores and increases absorption potential.

Waste Disposal Logistics

Disposal Code: D001 (Ignitable) / Organic Toxic [1]

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as hydroxamic acids can react vigorously.

  • Container: High-density polyethylene (HDPE) or Glass.[1]

  • Destruction Method: High-temperature incineration is the only validated method to destroy the furan ring and amide backbone completely.

  • Labeling: Clearly mark as "Contains Furan Derivative / Hydroxamic Acid – Potential Mutagen."

Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" gates for safety.

SafetyWorkflowStartStart: Handling RequestRiskAssessRisk Assessment:Check Solvent CompatibilityStart->RiskAssessSolventCheckSolvent= DMSO/DCM?RiskAssess->SolventCheckStandardPPEStandard PPE:Double Nitrile + GogglesSolventCheck->StandardPPENo (Methanol/Water)SpecialPPESpecial PPE:Laminate/Butyl GlovesSolventCheck->SpecialPPEYesEngineeringEngineering Control:Fume Hood Verification(Face Velocity > 80 fpm)StandardPPE->EngineeringSpecialPPE->EngineeringHandlingExecution:Weighing & Synthesis(Anti-static protocols)Engineering->HandlingDeconDecontamination:10% Na2CO3 Wipe DownHandling->DeconDisposalDisposal:Segregated Organic Waste(Incineration)Decon->Disposal

Figure 1: Operational Safety Workflow for this compound handling.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Furan. (Provides SAR basis for furan-derivative handling).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-N-methylfuran-2-carboxamide
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Reactant of Route 2
N-hydroxy-N-methylfuran-2-carboxamide

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